2-Ethyl-2-phenylmalonamide
Descripción
Phenylethylmalonamide is an amine.
A metabolite of primidone.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-ethyl-2-phenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHPFOXAAIUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025885 | |
| Record name | 2-Phenyl-2-ethylmalondiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7206-76-0 | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylethylmalonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethylmalonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2-ethylmalondiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYLMALONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CFD7341W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
201 to 226 °F (possible decomposition) (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of 2-Ethyl-2-phenylmalonamide
Introduction
2-Ethyl-2-phenylmalonamide, more commonly known in scientific literature as Phenylethylmalonamide (PEMA), is a principal and pharmacologically active metabolite of the anticonvulsant drug primidone. While often studied in the context of its parent compound, PEMA possesses its own distinct history of discovery, chemical properties, and biological activities that contribute to the overall therapeutic profile of primidone. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of its parent drug, primidone.
The Advent of Primidone
In the late 1940s, a search for novel anticonvulsant agents with a structural resemblance to phenobarbital, but with potentially fewer sedative side effects, was underway. This research led to the synthesis of primidone in 1949 by Carrington and Yule Bogue.[1][2] Developed by W.R. Boon, H.C. Carrington, and C.H. Vasey, primidone was introduced into clinical use in 1952 and received approval from the U.S. Food and Drug Administration (FDA) for the treatment of epilepsy on March 8th, 1954.[1][2][3]
The Identification of PEMA
Following the clinical adoption of primidone, researchers began investigating its metabolic fate to better understand its mechanism of action and pharmacokinetic profile. In 1972, Baumel and colleagues published a pivotal study that identified and characterized Phenylethylmalonamide (PEMA) and phenobarbital as the two major metabolites of primidone in humans.[4][5][6] Their work demonstrated that after oral administration of primidone, PEMA appeared readily in the serum, whereas phenobarbital accumulated more slowly over time with chronic administration.[2][4] This discovery was crucial, as it revealed that primidone itself is an active substance and not merely a prodrug of phenobarbital, and that PEMA also contributes to the overall pharmacological effect.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research.
| Property | Value | Reference(s) |
| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [7][8] |
| Synonyms | Phenylethylmalonamide, PEMA | [7][8] |
| CAS Number | 7206-76-0 | [8] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |
| Molecular Weight | 206.24 g/mol | [8] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 120 °C (decomposes) | [9][10] |
| Boiling Point | 440.9 °C at 760 mmHg | [9] |
| Density | 1.183 g/cm³ | [9] |
| Solubility | < 0.1 mg/mL in water at 17.8 °C (64 °F) | [7][11] |
| InChI Key | JFZHPFOXAAIUMB-UHFFFAOYSA-N | [11] |
Experimental Protocols
Synthesis of this compound
Reaction: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Methanol (or another suitable alcohol as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolution: Dissolve diethyl 2-ethyl-2-phenylmalonate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia. The reaction is typically performed in a sealed vessel or under reflux to prevent the escape of ammonia gas.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. This will likely result in the precipitation of the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final white crystalline product.
Quantification in Serum by Gas-Liquid Chromatography (GLC)
The following protocol is based on the method described by Haidukewych and Rodin (1980) for the determination of PEMA in the serum of epilepsy patients.[5]
Materials:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)
-
Glass column packed with a suitable stationary phase (e.g., OV-17 on Gas-Chrom Q)
-
Chloroform (for extraction)
-
Internal Standard: 2-ethyl-2-(p-tolyl)malonamide
-
Serum samples (patient, control, and standards)
-
Centrifuge
-
Vortex mixer
-
Evaporation apparatus (e.g., nitrogen stream)
Procedure:
-
Sample Preparation: To 1 mL of serum in a centrifuge tube, add a known amount of the internal standard solution.
-
Extraction: Make the serum basic (the original paper does not specify the base, but a weak base like sodium bicarbonate would be appropriate). Add 5 mL of chloroform and vortex vigorously for 1 minute to extract the PEMA and internal standard into the organic layer.
-
Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Concentration: Carefully transfer the chloroform layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., methanol or ethyl acetate).
-
Injection: Inject an aliquot of the reconstituted sample into the gas chromatograph.
-
Analysis: The concentrations of PEMA are determined by comparing the peak height (or area) ratio of PEMA to the internal standard against a calibration curve prepared from serum standards of known PEMA concentrations.
Key Parameters from the study:
-
Detection Limit: 1.0 mg/L
-
Precision (Within-run CV): 3.5% at 5 mg/L, 2.5% at 10 mg/L, and 0.7% at 30 mg/L.[5]
Anticonvulsant Activity Screening
Standard preclinical models are used to assess the anticonvulsant properties of compounds like PEMA.
This test is a model for generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Animal restrainers
Procedure:
-
Animal Preparation: Mice or rats are used. The test compound (PEMA) or vehicle is administered at various doses and at a predetermined time before the test, based on its pharmacokinetic profile.
-
Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.[12]
This test is a model for myoclonic and absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes for subcutaneous injection
-
Observation cages
Procedure:
-
Animal Preparation: Mice or rats are pre-treated with the test compound (PEMA) or vehicle.
-
Induction: A dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice) is injected subcutaneously.[13]
-
Observation: Animals are placed in individual cages and observed for a set period (e.g., 30 minutes) for the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[13]
-
Endpoint: The absence of the clonic seizure is considered protection. The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Pharmacological Profile and Mechanism of Action
PEMA is an active anticonvulsant, though its potency and mechanism differ from primidone and phenobarbital.
Anticonvulsant Activity
Studies in mice have shown that PEMA is significantly less potent than phenobarbital against both MES and Metrazol (PTZ)-induced seizures.[14] However, it has also been demonstrated that PEMA can potentiate the anticonvulsant activity of phenobarbital.[4] This synergistic interaction is important for the overall efficacy of primidone therapy.
| Pharmacological Parameter | Value / Observation | Reference(s) |
| Anticonvulsant Activity | Active against MES and PTZ induced seizures | [14] |
| Relative Potency | Less potent than phenobarbital | [14] |
| Interaction | Potentiates the anticonvulsant effect of phenobarbital | [4] |
Mechanism of Action
The precise mechanism of action for PEMA is not fully elucidated but is believed to involve multiple pathways, similar to other barbiturate-like compounds.
-
GABAergic System Modulation: Like its co-metabolite phenobarbital, PEMA is thought to enhance the activity of the major inhibitory neurotransmitter, GABA, at the GABA-A receptor.[15] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
-
Glutamate Dehydrogenase Inhibition: PEMA is a known inhibitor of glutamate dehydrogenase (GDH).[11] GDH is a key mitochondrial enzyme that links amino acid and carbohydrate metabolism by catalyzing the conversion of glutamate to α-ketoglutarate.[3][16] By inhibiting GDH, PEMA may modulate the glutamate-glutamine cycle, which is crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[3]
-
Ion Channel Modulation: It is also hypothesized that PEMA, along with primidone, may interact with voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.[1][15]
Visualizations
Primidone Metabolism Workflow
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate dehydrogenase: Potential therapeutic targets for neurodegenerative disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. Monitoring this compound in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Glutamate Dehydrogenase as a Neuroprotective Target Against Neurodegeneration. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 15. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamate dehydrogenase is essential to sustain neuronal oxidative energy metabolism during stimulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylmalonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide, also known as phenylethylmalonamide (PEMA), is a primary active metabolite of the anticonvulsant drug primidone.[1][2] While primidone itself possesses anticonvulsant properties, its therapeutic effects are significantly mediated by its conversion to two active metabolites: phenobarbital and this compound. This document provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| CAS Number | 7206-76-0 (anhydrous) | [1][2] |
| 80866-90-6 (monohydrate) | [3] | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 94-108 °C (with possible decomposition) | [1] |
| 109-113 °C | [4] | |
| 120 °C (decomposes) | [3] | |
| Solubility | Less than 0.1 mg/mL in water at 18 °C.[1][5] Soluble in DMSO and methanol.[4] | [1][4][5] |
| logP (calculated) | 0.1 | [1] |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods.
Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method, a standard procedure for crystalline solids.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.
-
Melting Range: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. Due to potential decomposition, some darkening of the sample may be observed.
Determination of Aqueous Solubility
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Distilled or deionized water
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of water. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent if necessary, and the concentration of this compound is determined using a validated HPLC-UV method.
-
Solubility Calculation: The solubility is expressed in mg/mL or mol/L.
Determination of Partition Coefficient (logP) and pKa
The partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters for predicting the ADME properties of a drug candidate. These can be determined experimentally using methods such as the shake-flask method for logP and potentiometric titration or UV-spectrophotometry for pKa.
logP Determination (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Synthesis
This compound is primarily formed in vivo through the metabolic conversion of primidone. However, for research and reference standard purposes, it can be synthesized in the laboratory. A common synthetic route involves the ammonolysis of diethyl 2-ethyl-2-phenylmalonate.
Reaction Scheme:
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Biological Context and Signaling Pathways
Metabolic Pathway of Primidone
This compound is a significant metabolite of the antiepileptic drug primidone. Primidone undergoes hepatic metabolism to form two major active metabolites: phenobarbital and this compound.[1] This metabolic conversion is a key aspect of primidone's overall pharmacological profile.
References
2-Ethyl-2-phenylmalonamide: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant drug primidone.[1][2] While primidone is also metabolized to phenobarbital, another potent anticonvulsant, PEMA itself contributes to the overall therapeutic effect through a distinct pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of PEMA, focusing on its molecular targets and synergistic interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PEMA's pharmacology.
Core Mechanisms of Action
The anticonvulsant activity of this compound is multifaceted, involving direct modulation of key neuronal enzymes and potentiation of the effects of other anticonvulsants. The primary mechanisms identified are:
-
Inhibition of Glutamate Dehydrogenase (GDH): PEMA is a known inhibitor of glutamate dehydrogenase, an enzyme crucial for the metabolism of the excitatory neurotransmitter glutamate.[1] By inhibiting GDH, PEMA is thought to reduce the production of glutamate, thereby decreasing neuronal excitability.
-
Potentiation of Phenobarbital's Anticonvulsant Activity: PEMA has been shown to enhance the anticonvulsant effects of phenobarbital, the other major active metabolite of primidone.[4] This synergistic relationship suggests that the co-presence of both metabolites results in a greater therapeutic outcome than either compound alone.
While direct modulation of voltage-gated ion channels by PEMA has been suggested, specific quantitative data from electrophysiological studies remains limited in the public domain.
Quantitative Data Summary
| Molecular Target/Interaction | Effect of PEMA | Quantitative Data (if available) |
| Enzyme Inhibition | ||
| Glutamate Dehydrogenase (GDH) | Inhibition | IC50: Not reported |
| Synergistic Interactions | ||
| Phenobarbital | Potentiation of anticonvulsant activity | Specific synergy scores or combination index values not reported |
| Ion Channel Modulation | ||
| Voltage-Gated Sodium Channels | Proposed modulation | Electrophysiological data (e.g., % block, IC50, kinetic changes) not reported |
| Voltage-Gated Calcium Channels | Proposed modulation | Electrophysiological data (e.g., % block, IC50, kinetic changes) not reported |
Key Experimental Protocols
The following sections detail generalized protocols for investigating the core mechanisms of action of this compound. These are intended to serve as a foundation for designing specific experiments.
Protocol 1: Determination of IC50 for Glutamate Dehydrogenase Inhibition
This protocol outlines a spectrophotometric or fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of PEMA against glutamate dehydrogenase.[5][6][7][8][9]
1. Materials:
-
Purified glutamate dehydrogenase (bovine liver or recombinant)
-
L-glutamate (substrate)
-
NAD+ or NADP+ (cofactor)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)
-
This compound (PEMA)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
2. Procedure:
-
Prepare a stock solution of PEMA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PEMA stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the various concentrations of PEMA or vehicle control.
-
Add the purified glutamate dehydrogenase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-glutamate to each well.
-
Monitor the increase in absorbance (at 340 nm for NADH production) or fluorescence at appropriate excitation and emission wavelengths in real-time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) for each PEMA concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the PEMA concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Protocol 2: Electrophysiological Analysis of Ion Channel Modulation (Whole-Cell Patch Clamp)
This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of PEMA on voltage-gated sodium and calcium channels in cultured neurons or heterologous expression systems (e.g., HEK293 cells) stably expressing the channel of interest.[10][11][12][13][14][15][16]
1. Materials:
-
Cultured neurons or HEK293 cells expressing the target ion channel
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing CsF or CsCl, NaCl, EGTA, HEPES)
-
This compound (PEMA)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
2. Procedure:
-
Prepare a stock solution of PEMA and dilute it to the desired final concentrations in the external recording solution.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Record baseline ion channel currents using a specific voltage protocol designed to elicit the current of interest (e.g., a series of depolarizing voltage steps to activate voltage-gated sodium or calcium channels).
-
Perfuse the cell with the PEMA-containing external solution.
-
After a stable effect is observed, record the ion channel currents again using the same voltage protocol.
-
Wash out the PEMA by perfusing with the control external solution and record the recovery of the current.
-
Analyze the data to determine the effect of PEMA on various parameters, including:
-
Peak current amplitude (to determine percentage of block)
-
Current-voltage (I-V) relationship
-
Voltage-dependence of activation and inactivation
-
Channel kinetics (e.g., time constants of activation, inactivation, and deactivation)
-
-
Construct concentration-response curves to determine the IC50 for channel block if a significant inhibitory effect is observed.
Protocol 3: In Vivo Assessment of Anticonvulsant Synergy with Phenobarbital
This protocol outlines an animal model of seizures to evaluate the synergistic anticonvulsant effects of PEMA when co-administered with phenobarbital.[4][17][18][19]
1. Materials:
-
Rodents (e.g., mice or rats)
-
This compound (PEMA)
-
Phenobarbital
-
Vehicle (e.g., saline, propylene glycol)
-
A method for inducing seizures (e.g., maximal electroshock seizure (MES) test, pentylenetetrazol (PTZ)-induced seizure model)
-
Behavioral observation and scoring system
2. Procedure:
-
Determine the effective dose (ED50) of PEMA and phenobarbital individually for protection against the chosen seizure model.
-
Design a combination study using a fixed-ratio or checkerboard design to test various dose combinations of PEMA and phenobarbital.
-
Administer the vehicle, PEMA alone, phenobarbital alone, or the combination of PEMA and phenobarbital to different groups of animals.
-
After an appropriate pre-treatment time, induce seizures using the chosen method.
-
Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, seizure severity score in the PTZ test).
-
Analyze the data using isobolographic analysis or other appropriate statistical methods to determine the nature of the interaction (synergistic, additive, or antagonistic).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the mechanism of action of this compound.
Caption: Metabolic pathway of primidone and the mechanism of action of PEMA.
References
- 1. Buy this compound | 7206-76-0 [smolecule.com]
- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 3. Primidone - Wikipedia [en.wikipedia.org]
- 4. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. Antiepileptic drug combinations and experimental background: the case of phenobarbital and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of phenobarbital and phenytoin in an experimental model of seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Inquiry into 2-Ethyl-2-phenylmalonamide as a Glutamate Dehydrogenase Inhibitor: A Review of Current Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of existing scientific literature reveals a notable absence of direct evidence supporting the inhibition of glutamate dehydrogenase (GDH) by 2-Ethyl-2-phenylmalonamide, an active metabolite of the anticonvulsant drug primidone. While primidone and its metabolites, including phenobarbital and phenylethylmalonamide (PEMA), are known to modulate neurotransmitter systems, a specific inhibitory action on the mitochondrial enzyme glutamate dehydrogenase has not been documented in published research.[1][2][3][4] This whitepaper will explore the known roles of both this compound and glutamate dehydrogenase, highlight the current understanding of their respective functions, and underscore the knowledge gap regarding their potential interaction.
This compound: An Active Metabolite in Epilepsy Treatment
This compound, also known as phenylethylmalonamide (PEMA), is one of the two major active metabolites of primidone, the other being phenobarbital.[1][2] Primidone is an antiepileptic drug used in the management of various types of seizures.[1][2] The therapeutic effects of primidone are attributed to the parent drug and its active metabolites, which exert their anticonvulsant effects primarily by modulating central nervous system neurotransmission.[1]
The primary mechanism of action for primidone and its metabolites involves the enhancement of GABAergic inhibition and the reduction of glutamatergic excitation.[1] Specifically, they are known to interact with GABA-A receptors, prolonging the opening of chloride channels, which leads to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.[2] Additionally, they can inhibit voltage-gated sodium channels, further contributing to the stabilization of neuronal membranes.[2] While the influence on the broader glutamate system is acknowledged, a direct interaction with the metabolic enzyme glutamate dehydrogenase is not a recognized component of its mechanism.
Glutamate Dehydrogenase: A Key Regulator of Metabolism and Neurotransmission
Glutamate dehydrogenase is a crucial mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using NAD⁺ or NADP⁺ as a cofactor.[5][6] This reaction serves as a critical link between carbon and nitrogen metabolism.[6]
Metabolic Significance:
-
Energy Production: By converting glutamate to the Krebs cycle intermediate α-ketoglutarate, GDH plays a vital role in cellular energy metabolism.[6]
-
Anaplerosis: The reaction replenishes Krebs cycle intermediates, a process known as anaplerosis.
-
Ammonia Homeostasis: GDH is involved in both ammonia detoxification and synthesis, depending on the metabolic needs of the cell.[6]
Role in Neurotransmission:
In the brain, GDH is integral to the glutamate-glutamine cycle in astrocytes. It is involved in the metabolism of glutamate, the primary excitatory neurotransmitter. This precise regulation of glutamate levels is essential for normal synaptic function and to prevent excitotoxicity.
Allosteric Regulation:
Mammalian GDH is a complex enzyme subject to allosteric regulation by a variety of molecules, including ADP (activator) and GTP (inhibitor).[7] This intricate regulation allows the enzyme's activity to be finely tuned to the cell's energy status.[7]
The Knowledge Gap: No Direct Evidence for Inhibition by this compound
Despite the known influence of primidone and its metabolites on the glutamatergic system, a thorough search of scientific databases and literature yields no studies that specifically investigate or demonstrate the inhibition of glutamate dehydrogenase by this compound. The existing body of research on GDH inhibitors focuses on other classes of compounds, such as green tea polyphenols, and various synthetic molecules identified through high-throughput screening.[8]
Hypothetical Experimental Approach to Investigate Potential Inhibition
Should researchers wish to investigate the hypothetical inhibition of GDH by this compound, a standard enzymatic assay could be employed. The following outlines a generalizable protocol.
Experimental Protocol: Glutamate Dehydrogenase Activity Assay
This protocol is a generalized procedure based on commonly used colorimetric or fluorometric methods for measuring GDH activity.[9]
1. Reagents and Materials:
-
Purified glutamate dehydrogenase (e.g., from bovine liver)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate solution: L-glutamate
-
Cofactor solution: NAD⁺ or NADP⁺
-
Detection reagent (e.g., a tetrazolium salt that is reduced by NADH to a colored formazan product for colorimetric assays, or a probe for fluorometric assays)[10]
-
This compound (test inhibitor)
-
Known GDH inhibitor (positive control, e.g., GTP)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer and detection reagent.
-
Enzyme Control (No Inhibitor): Assay buffer, GDH, and solvent control.
-
Test Inhibitor Wells: Assay buffer, GDH, and varying concentrations of this compound.
-
Positive Control Inhibitor: Assay buffer, GDH, and a known GDH inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-glutamate) and cofactor (NAD⁺/NADP⁺) solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the GDH activity.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each condition. Determine the percent inhibition for each concentration of this compound relative to the enzyme control. If inhibition is observed, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies, such as varying substrate concentrations in the presence of the inhibitor, could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Logical Workflow for Investigating Potential GDH Inhibition
Caption: Workflow for investigating the potential inhibition of GDH by this compound.
Signaling and Metabolic Pathways Involving Glutamate Dehydrogenase
The following diagram illustrates the central role of glutamate dehydrogenase in cellular metabolism, connecting amino acid metabolism with the Krebs cycle for energy production.
Caption: Central role of GDH in mitochondrial metabolism and its allosteric regulation.
Conclusion
References
- 1. What is the mechanism of Primidone? [synapse.patsnap.com]
- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetics of primidone metabolism and excretion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sciencellonline.com [sciencellonline.com]
In-Depth Structural and Functional Analysis of 2-Ethyl-2-phenylmalonamide (PEMA)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Ethyl-2-phenylmalonamide (PEMA), a primary and pharmacologically active metabolite of the anticonvulsant drug primidone, plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides a comprehensive analysis of the structural and functional characteristics of PEMA. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and quantification, and an in-depth look at its mechanisms of action, including neuronal membrane stabilization and enzyme inhibition. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development and neuroscience.
Structural and Physicochemical Properties
This compound, also known as Phenylethylmalonamide (PEMA), is a malonamide derivative with the chemical formula C₁₁H₁₄N₂O₂.[1] Its structure features a central malonamide framework with ethyl and phenyl group substitutions on the α-carbon. These structural characteristics are crucial for its biological activity.
| Property | Value | Reference |
| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [2] |
| Synonyms | PEMA, Phenylethylmalonamide | [2] |
| CAS Number | 7206-76-0 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 109-113 °C | [3] |
| Solubility | Insoluble in water | [4] |
Functional Analysis: Anticonvulsant Activity and Mechanisms of Action
PEMA contributes significantly to the anticonvulsant effects of primidone.[1] Its primary mechanisms of action involve the stabilization of neuronal membranes and the inhibition of glutamate dehydrogenase.
Neuronal Membrane Stabilization
PEMA exerts its anticonvulsant effects by modulating the function of voltage-gated ion channels, which leads to a reduction in neuronal excitability.[1]
-
Voltage-Gated Sodium Channels: PEMA stabilizes voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. This interaction is thought to occur at the voltage-sensor domains of the channels, thereby reducing the likelihood of seizure initiation.[1]
-
Voltage-Gated Potassium Channels: The compound also modulates potassium channels, enhancing the repolarization phase of the action potential. This leads to a decrease in repetitive neuronal firing, a hallmark of epileptic activity.[1]
Inhibition of Glutamate Dehydrogenase
PEMA is a known inhibitor of glutamate dehydrogenase (GDH), an enzyme that plays a key role in glutamate metabolism.[1] By inhibiting GDH, PEMA can modulate the levels of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition helps to maintain a balance between excitatory and inhibitory neurotransmission, contributing to its anticonvulsant properties.[1]
Quantitative Data on Anticonvulsant Activity
While PEMA is recognized for its contribution to the anticonvulsant profile of primidone, specific ED₅₀ values for PEMA as a standalone agent are not extensively reported in publicly available literature. It is known, however, that low doses of PEMA can potentiate the anticonvulsant activity of phenobarbital, another major metabolite of primidone, particularly in electrically induced seizure models.[5] The therapeutic range for primidone, the parent drug, is typically between 5 and 12 mg/L.[1]
Experimental Protocols
Synthesis of this compound
A patented solventless, high-temperature amination protocol provides an efficient method for the synthesis of PEMA.[1]
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Solid ammonium chloride
-
Reaction vessel suitable for high-temperature reactions
-
Heating apparatus with temperature control (e.g., oil bath, heating mantle)
-
Purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Combine diethyl 2-ethyl-2-phenylmalonate and solid ammonium chloride in the reaction vessel.
-
Heat the mixture to 150°C for 2 hours with stirring. The absence of a solvent drives the reaction towards product formation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion (typically >95% conversion), cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Quantification in Serum by Gas-Liquid Chromatography (GLC)
This protocol describes a method for the determination of PEMA in serum samples.[6]
Materials:
-
Serum sample
-
Chloroform
-
Internal standard (e.g., 2-ethyl-2-(p-tolyl)malonamide)
-
Apparatus for liquid-liquid extraction
-
Gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Centrifuge
Procedure:
-
To a known volume of serum, add a known amount of the internal standard.
-
Make the serum sample basic by adding a suitable base (e.g., sodium hydroxide solution).
-
Extract the PEMA and the internal standard from the serum using chloroform. Vortex the mixture and then centrifuge to separate the layers.
-
Carefully remove the organic (chloroform) layer.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the reconstituted sample into the gas chromatograph.
-
Quantify the amount of PEMA in the sample by comparing the peak area of PEMA to that of the internal standard, using a calibration curve prepared with known concentrations of PEMA.
Glutamate Dehydrogenase (GDH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of PEMA on GDH activity.
Materials:
-
Purified glutamate dehydrogenase enzyme
-
L-glutamate (substrate)
-
NAD⁺ (coenzyme)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
This compound (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the GDH enzyme in a cuvette or microplate well.
-
Add varying concentrations of PEMA to the reaction mixture to assess its inhibitory effect. Include a control with no inhibitor.
-
Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding L-glutamate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (rate of NADH formation) for each PEMA concentration.
-
Determine the type of inhibition (e.g., competitive, non-competitive) by analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Calculate the IC₅₀ value, which is the concentration of PEMA that causes 50% inhibition of GDH activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Primidone to its active metabolites.
Caption: PEMA's dual mechanism of anticonvulsant action.
Caption: Workflow for PEMA quantification in serum by GLC.
References
- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 7206-76-0 [smolecule.com]
- 6. Monitoring this compound in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 2-Ethyl-2-phenylmalonamide in Neuronal Excitability
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethyl-2-phenylmalonamide, clinically known as primidone, is a cornerstone anticonvulsant agent used in the management of seizure disorders.[1] Its efficacy in dampening neuronal excitability is not due to a single mechanism but rather a complex interplay between the parent drug and its two primary, pharmacologically active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[2][3] This guide elucidates the multifaceted mechanisms by which primidone and its metabolites collectively reduce neuronal hyperexcitability. The primary modes of action include direct modulation of voltage-gated sodium channels by primidone itself, potent allosteric modulation of GABA-A receptors by phenobarbital, and additional contributions from PEMA.[1][4] This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Metabolism of Primidone
Upon oral administration, primidone is metabolized in the liver into phenobarbital and PEMA.[2] While primidone possesses intrinsic anticonvulsant activity, it is not merely a prodrug; all three compounds—primidone, phenobarbital, and PEMA—contribute to the overall therapeutic effect.[1][2] Phenobarbital is a potent anticonvulsant in its own right, while PEMA is considered a weaker, though still active, contributor.[3][5] The conversion to these metabolites is a critical aspect of primidone's pharmacological profile.[6]
References
- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Primidone? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 5. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Primidone used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Biochemical Pathways of 2-Ethyl-2-phenylmalonamide (PEMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-2-phenylmalonamide (PEMA) is a primary and pharmacologically active metabolite of the anticonvulsant drug primidone. This technical guide provides a comprehensive overview of the biochemical pathways involving PEMA, including its metabolic generation from primidone, pharmacokinetic profile, and mechanisms of action. The document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Primidone, a barbiturate-class anticonvulsant, exerts its therapeutic effects in the management of seizures through its own activity and that of its two principal metabolites: phenobarbital (PB) and this compound (PEMA).[1] While phenobarbital's anticonvulsant properties are well-established, PEMA also contributes significantly to the overall efficacy of primidone therapy.[1][2] Understanding the biochemical journey of PEMA, from its formation to its molecular interactions, is crucial for optimizing primidone therapy and for the development of novel antiepileptic drugs. This guide delves into the metabolic pathways, pharmacokinetic characteristics, and molecular mechanisms associated with PEMA.
Metabolic Pathway of Primidone to PEMA
The biotransformation of primidone to its active metabolites primarily occurs in the liver.[3][4] The two main metabolic routes are oxidation to phenobarbital and cleavage of the pyrimidine ring to form PEMA.[3] While the exact cytochrome P450 (CYP) isoenzymes responsible for the conversion of primidone to PEMA have not been definitively identified, it is known to be a hepatic process.[3][5]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics of PEMA and its anticonvulsant activity.
Table 1: Pharmacokinetic Parameters of Primidone and its Metabolites
| Parameter | Primidone | PEMA | Phenobarbital | Reference |
| Time to Peak (Tmax) | 0.5 - 4.8 hours | 2 - 8 hours | 4 - 8 hours | [5] |
| Half-life (t½) | 3.3 - 18 hours | 29 - 36 hours | 75 - 120 hours | [5] |
| Elimination | Renal (unchanged) and Hepatic Metabolism | Primarily Renal Excretion | Hepatic Metabolism | [3][5] |
Table 2: Primidone Metabolism Kinetics in Children
| Parameter | Mean Value | Range | Reference |
| % of Dose Recovered as Unchanged Primidone | 42.3% | 15.2% - 65.9% | [5] |
| % of Dose Recovered as PEMA | 45.2% | 16.3% - 65.3% | [5] |
| % of Dose Recovered as Phenobarbital | 4.9% | 1.1% - 8.0% | [5] |
| Rate Constant for Conversion to PEMA (k₁) | 0.0424 hr⁻¹ | N/A | [5] |
Mechanisms of Action
PEMA contributes to the anticonvulsant effect of primidone through multiple mechanisms, primarily centered on the modulation of neuronal excitability.
Inhibition of Glutamate Dehydrogenase
PEMA is a known inhibitor of glutamate dehydrogenase (GDH), an enzyme that plays a role in the metabolism of the excitatory neurotransmitter glutamate. By inhibiting GDH, PEMA may reduce the production of glutamate, thereby dampening excessive neuronal excitation.
Modulation of Voltage-Gated Ion Channels
PEMA is thought to stabilize neuronal membranes by interacting with voltage-gated sodium and calcium channels. This interaction reduces the likelihood of action potential generation and propagation, thus decreasing neuronal hyperexcitability.
References
- 1. What is the mechanism of Primidone? [synapse.patsnap.com]
- 2. Primidone - Wikipedia [en.wikipedia.org]
- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-Ethyl-2-phenylmalonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA), a primary active metabolite of the anticonvulsant drug primidone, plays a significant role in the pharmacological effects of its parent compound.[1] Accurate and efficient synthesis and purification of PEMA are crucial for research into its biological activities, pharmacokinetic studies, and as a reference standard in drug development. These application notes provide detailed protocols for various synthesis and purification methods of this compound, tailored for laboratory and research settings.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, each with distinct advantages in terms of yield, reaction conditions, and scalability. The choice of method may depend on the available starting materials, equipment, and desired purity of the final product.
Synthesis Methods Overview
| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Ammonolysis | Diethyl 2-ethyl-2-phenylmalonate | Aqueous Ammonia | - | - | [1] |
| Solvent-Free High-Temperature Amination | Diethyl 2-ethyl-2-phenylmalonate | Ammonium Chloride | 95% (conversion) | - | - |
| EDCI/HOBt Coupling | 2-Ethyl-2-phenylmalonic acid | EDC, HOBt, Ammonia source | >85% | High | [1] |
Experimental Protocols: Synthesis
Protocol 1: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate
This classical method involves the direct reaction of the diester with ammonia.
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve diethyl 2-ethyl-2-phenylmalonate in a minimal amount of ethanol (optional, to aid solubility).
-
Add an excess of concentrated aqueous ammonia to the flask. The reaction kinetics are dependent on the concentrations of the ester and ammonia.[1]
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent and excess ammonia can be removed under reduced pressure.
-
The crude product is then collected by filtration and washed with cold water.
-
Further purification is typically required (see purification protocols).
Logical Relationship for Ammonolysis
Caption: Ammonolysis of diethyl 2-ethyl-2-phenylmalonate.
Protocol 2: Solvent-Free High-Temperature Amination
This method offers a more environmentally friendly approach by avoiding the use of solvents.
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Ammonium chloride (solid)
-
Reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a high-boiling point solvent trap)
-
Heating apparatus capable of reaching 150°C
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, thoroughly mix diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride.
-
Heat the mixture to 150°C with vigorous stirring for approximately 2 hours. The high temperature facilitates the reaction in the absence of a solvent.
-
Monitor the reaction for the conversion of the starting material.
-
After cooling, the reaction mixture will solidify. The crude product can be isolated by dissolving the mixture in a suitable organic solvent and filtering off any insoluble inorganic salts.
-
The organic solvent is then removed under reduced pressure to yield the crude this compound.
-
Purification of the crude product is necessary.
Experimental Workflow for Solvent-Free Synthesis
References
Application Notes and Protocols for Pharmacokinetic Studies of 2-Ethyl-2-phenylmalonamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA), a primary active metabolite of the anticonvulsant drug primidone, has demonstrated intrinsic pharmacological activity. Understanding its pharmacokinetic profile is crucial for evaluating its contribution to the therapeutic effects and potential toxicity of primidone, as well as for any potential development of PEMA as a standalone therapeutic agent. These application notes provide a summary of available pharmacokinetic data and detailed protocols for conducting preclinical pharmacokinetic studies of PEMA in animal models.
It is important to note that while pharmacokinetic data for PEMA in humans following direct administration is available, comprehensive studies detailing the pharmacokinetics of PEMA after direct administration to common animal models are limited. Much of the existing animal data is derived from studies where PEMA is a metabolite of primidone. The protocols provided herein are based on established methodologies for pharmacokinetic studies in rodents and can be adapted for PEMA.
Data Presentation: Pharmacokinetic Parameters of this compound (PEMA)
The following tables summarize the known pharmacokinetic parameters of PEMA. Table 1 presents data from a study in healthy human volunteers who received PEMA directly, offering a benchmark for preclinical studies. Table 2 includes data from studies in mice where PEMA's pharmacokinetics were characterized following the administration of its parent drug, primidone.
Table 1: Pharmacokinetic Parameters of PEMA in Humans Following Single Dose Administration
| Parameter | Intravenous Administration (500 mg) | Oral Administration (500 mg) |
| Terminal Half-life (t½) | 15.7 ± 3.4 hours | Not explicitly stated, but peak concentrations suggest a comparable elimination phase. |
| Apparent Volume of Distribution (Vd) | 0.69 ± 0.10 L/kg | Not applicable |
| Total Serum Clearance (CL) | 31.3 ± 6.6 mL/h/kg | Not applicable |
| Time to Peak Concentration (Tmax) | Not applicable | 0.5 - 4 hours |
| Oral Bioavailability (F) | Not applicable | 86.4 - 95.9% |
Data from a study in 6 healthy volunteers.[1]
Table 2: Pharmacokinetic Parameters of PEMA in Animal Models (as a metabolite of Primidone)
| Animal Model | Administration of Primidone | Key Findings for PEMA |
| Mice | Single-dose administration | The half-life of PEMA was reported to be similar to that of primidone, and shorter than that of phenobarbital, another active metabolite. |
| Rats vs. Mice | Physiologically based pharmacokinetic modeling | Rats were found to be more efficient at both producing and clearing PEMA compared to mice.[1] |
Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study of PEMA in a rat model. These can be adapted for other rodent models such as mice.
Protocol 1: Single-Dose Pharmacokinetic Study of PEMA in Rats (Oral Administration)
1. Objective: To determine the pharmacokinetic profile of PEMA in rats after a single oral dose.
2. Materials:
-
This compound (PEMA)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (HPLC-UV or LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a suspension of PEMA in the vehicle at the desired concentration.
-
Dosing: Fast the rats overnight (with free access to water) before dosing. Administer a single oral dose of PEMA suspension via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated microcentrifuge tubes. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of PEMA in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.
Protocol 2: Bioanalytical Method for Quantification of PEMA in Rat Plasma using HPLC-UV
1. Objective: To develop and validate a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of PEMA in rat plasma.
2. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
PEMA standard
-
Internal standard (e.g., a structurally similar compound not present in the plasma)
-
Rat plasma (blank)
-
HPLC system with UV detector
-
C18 analytical column
3. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
5. Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines.
Mandatory Visualizations
Caption: Experimental workflow for a single-dose oral pharmacokinetic study of PEMA in rats.
Caption: Metabolic pathway of Primidone to its active metabolites, PEMA and Phenobarbital.
References
Application Notes and Protocols for 2-Ethyl-2-phenylmalonamide (PEMA) in Electrophysiological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide, more commonly known as Phenylethylmalonamide (PEMA), is one of the two primary active metabolites of the first-generation anticonvulsant drug, Primidone.[1][2] While Primidone's therapeutic effects are attributed to the parent compound and its metabolites, PEMA and phenobarbital, the precise and independent electrophysiological properties of PEMA are not as extensively characterized as those of phenobarbital.[3][4]
These application notes provide a guide for researchers interested in investigating the direct effects of PEMA on neuronal excitability and specific ion channels using electrophysiological techniques. The protocols outlined below are based on established methods for characterizing anticonvulsant compounds and can be adapted to explore the nuanced role of PEMA in modulating neuronal function. While PEMA is considered to have weaker anticonvulsant activity compared to phenobarbital, it has been shown to potentiate the effects of phenobarbital, suggesting a potentially complex interaction at the ion channel and network level.[5][6]
Putative Mechanisms of Action
The mechanisms of action for Primidone and its primary metabolite, phenobarbital, are well-documented and provide a rationale for investigating similar targets for PEMA. These include:
-
Modulation of Voltage-Gated Sodium Channels: Primidone is known to inhibit the repetitive firing of action potentials by interacting with voltage-gated sodium channels.[7] This mechanism is a common target for many anticonvulsant drugs.
-
Enhancement of GABA-A Receptor Function: Phenobarbital, a major metabolite of Primidone, enhances the inhibitory effects of GABA by prolonging the opening of the GABA-A receptor-associated chloride channel.[8][9] While direct effects of PEMA on GABA-A receptors are less clear, potentiation of phenobarbital's action suggests a possible interaction with this system.
-
Inhibition of TRPM3 Channels: Recent studies have identified the transient receptor potential melastatin 3 (TRPM3) channel as a target for Primidone.[10] This presents a novel avenue for investigating the specific effects of PEMA on this ion channel.
Data Presentation: Comparative Electrophysiological Profile
Direct quantitative electrophysiological data for PEMA is sparse in the literature. The following table summarizes the known effects of Primidone and its metabolites to provide a comparative context for designing and interpreting experiments with PEMA.
| Compound | Target Ion Channel/Receptor | Observed Effect | Quantitative Data (approx.) | Reference(s) |
| Primidone | Voltage-Gated Sodium Channels | Inhibition of high-frequency repetitive firing | - | [6][7] |
| GABA-A Receptor | Potentiation of GABAergic currents (likely via phenobarbital) | - | [7][8] | |
| TRPM3 Channels | Inhibition | IC50: 0.6 - 6 µM | [10] | |
| Phenobarbital | GABA-A Receptor | Prolongs opening of Cl- channel | - | [6][9] |
| Voltage-Gated Sodium Channels | Inhibition of high-frequency repetitive firing | - | [6] | |
| PEMA | General Anticonvulsant Activity | Weak anticonvulsant effect; potentiates phenobarbital's effects | 16 times less potent than phenobarbital against electroshock seizures in mice. | [4][6] |
| TRPM3 Channels | Dose-dependent inhibition of agonist-induced activity. | Specific IC50 not yet published, but effects are observed. | [3] |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of PEMA using whole-cell patch-clamp techniques on cultured neurons or brain slices.
Protocol 1: Investigating the Effect of PEMA on Voltage-Gated Sodium Currents
Objective: To determine if PEMA modulates voltage-gated sodium channels and to quantify any inhibitory effects.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.
-
PEMA stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Prepare neuronal cultures or brain slices according to standard laboratory protocols.
-
Prepare a range of PEMA concentrations in the external solution. Ensure the final vehicle concentration is consistent across all conditions and does not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Switch to voltage-clamp mode and hold the membrane potential at -80 mV.
-
To isolate sodium currents, pharmacologically block other major voltage-gated currents (e.g., using TEA and 4-AP for potassium channels and CdCl2 for calcium channels).
-
Apply a voltage-step protocol to elicit sodium currents. A typical protocol would be a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Record baseline sodium currents in the control external solution.
-
Perfuse the neuron with the external solution containing the lowest concentration of PEMA and repeat the voltage-step protocol.
-
Perform a washout with the control external solution to check for reversibility.
-
Repeat step 9 and 10 for increasing concentrations of PEMA.
-
Data Analysis: Measure the peak inward sodium current at each voltage step for each condition. Construct current-voltage (I-V) curves. To determine the IC50, plot the percentage inhibition of the peak current as a function of PEMA concentration and fit the data with a Hill equation.
Protocol 2: Assessing the Modulation of GABA-A Receptor-Mediated Currents by PEMA
Objective: To determine if PEMA directly modulates GABA-A receptor function or potentiates the effect of phenobarbital.
Materials:
-
Cultured neurons or brain slices.
-
PEMA and Phenobarbital stock solutions.
-
GABA stock solution.
-
External solution (as in Protocol 1).
-
Internal solution (high chloride, in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH 7.2 with CsOH).
Methodology:
-
Prepare cells and recording solutions as described above.
-
Establish a whole-cell voltage-clamp recording with the high chloride internal solution, holding the cell at -60 mV. This will result in inward chloride currents upon GABA-A receptor activation.
-
Apply a brief pulse of a sub-maximal concentration of GABA (e.g., 1-10 µM) to elicit a baseline GABAergic current.
-
Perfuse the cell with a solution containing PEMA and re-apply the same GABA pulse. Observe any change in the current amplitude or kinetics.
-
To test for potentiation, perfuse the cell with a low concentration of phenobarbital and apply a GABA pulse.
-
Next, perfuse with a solution containing both PEMA and the same concentration of phenobarbital and apply the GABA pulse. Compare the current potentiation to that of phenobarbital alone.
-
Perform washouts between drug applications.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in each condition. Calculate the percentage change in current amplitude in the presence of PEMA alone and in combination with phenobarbital.
Protocol 3: Characterizing the Effect of PEMA on TRPM3 Channels
Objective: To investigate if PEMA inhibits TRPM3 channels activated by an agonist like Pregnenolone Sulfate (PregS).
Materials:
-
HEK293 cells transiently or stably expressing TRPM3 channels.
-
PEMA stock solution.
-
Pregnenolone Sulfate (PregS) stock solution.
-
External solution (as in Protocol 1).
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
Methodology:
-
Culture and transfect HEK293 cells with a TRPM3 expression vector.
-
Establish a whole-cell voltage-clamp recording from a TRPM3-expressing cell, holding the membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline currents.
-
Perfuse the cell with a solution containing a known concentration of the TRPM3 agonist, PregS (e.g., 10-50 µM), and repeat the voltage ramp to record the activated TRPM3 current.
-
While continuously applying PregS, co-perfuse with increasing concentrations of PEMA.
-
Record the TRPM3 currents at each PEMA concentration.
-
Perform a washout of PEMA to check for reversibility.
-
Data Analysis: Measure the current amplitude at a specific positive and negative voltage (e.g., +80 mV and -80 mV) from the ramp protocol. Plot the percentage inhibition of the PregS-activated current as a function of PEMA concentration to determine the IC50.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for investigating PEMA's effect on voltage-gated sodium channels.
Caption: Putative signaling pathways for PEMA's action on neuronal excitability.
References
- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]
- 4. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]
- 5. Primidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient receptor potential melastatin 3 is a phosphoinositide-dependent ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primidone inhibits TRPM3 and attenuates thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-2-phenylmalonamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is a principal and pharmacologically active metabolite of the anticonvulsant drug primidone.[1][2][3] Accurate quantification of PEMA in biological matrices is crucial for therapeutic drug monitoring (TDM) of primidone, pharmacokinetic studies, and in the clinical management of epilepsy.[4][5] As a reference standard, this compound is indispensable for ensuring the accuracy, precision, and reliability of analytical methods used for its quantification. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC).
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol [2] |
| CAS Number | 7206-76-0[2] |
| Appearance | White solid[6] |
| Melting Point | 120 °C (decomposes)[7] |
| Synonyms | PEMA, Phenylethylmalonamide[2][8] |
Biological Significance and Application
Primidone is metabolized in the liver to two active metabolites: phenobarbital and this compound (PEMA).[3][9] Both metabolites, along with the parent drug, contribute to the overall anticonvulsant effect.[3] PEMA itself exhibits anticonvulsant properties, and its concentration in serum can be influenced by the co-administration of other antiepileptic drugs.[4] Therefore, monitoring PEMA levels using a certified reference standard is essential for understanding the complete pharmacological profile of primidone treatment and for optimizing patient therapy.
Metabolic Pathway of Primidone
The metabolic conversion of primidone to its active metabolites is a key aspect of its therapeutic action. The following diagram illustrates this biotransformation pathway.
Analytical Methods
The use of this compound as a reference standard is critical for the validation and routine application of analytical methods. Below are protocols for its quantification by HPLC and GLC.
Analytical Workflow Using a Reference Standard
The general workflow for quantifying an analyte in a sample using a reference standard is depicted below. This process ensures traceability and accuracy of the results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted for the simultaneous determination of primidone and its metabolites in plasma.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Internal Standard | Acetanilide |
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
-
Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of acetanilide in methanol.
3. Sample Preparation (Solid-Phase Extraction)
-
To 20 µL of plasma, add 0.1 µg of the internal standard, acetanilide.
-
Apply the mixture to a Bond-Elut C-18 cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard with methanol.
-
The eluate is ready for injection into the HPLC system.
4. Calibration and Quantification
-
Inject the prepared working standard solutions to construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Quantitative Data for HPLC Method
| Parameter | Result |
| Linearity Range | 0 - 20 µg/mL[1] |
| Within-day Precision (CV) | 1.5 - 7.9%[1] |
| Between-day Precision (CV) | 3.4 - 9.1%[1] |
| Recovery | 96.8 - 101.8%[1] |
Gas-Liquid Chromatography (GLC) Protocol
This protocol is for the determination of this compound in serum.[5]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| GLC System | Equipped with a suitable detector |
| Column | Appropriate for the separation of amides |
| Internal Standard | 2-ethyl-2-(p-tolyl)malonamide[5] |
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare working standards at concentrations of 5, 10, and 30 mg/L by diluting the stock solution.
-
Internal Standard (IS) Solution: Prepare a solution of 2-ethyl-2-(p-tolyl)malonamide in a suitable solvent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Take a known volume of serum.
-
Add the internal standard.
-
Perform extraction with chloroform under basic conditions.[5]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for injection.
4. Calibration and Quantification
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample extract and quantify the amount of this compound based on the calibration curve.
Quantitative Data for GLC Method
| Parameter | Result |
| Limit of Detection | 1.0 mg/L[5] |
| Within-run Precision (CV) at 5 mg/L | 3.5%[5] |
| Within-run Precision (CV) at 10 mg/L | 2.5%[5] |
| Within-run Precision (CV) at 30 mg/L | 0.7%[5] |
Conclusion
This compound serves as a critical reference standard for the accurate and reliable quantification of this active metabolite of primidone. The detailed HPLC and GLC protocols provided, along with the summarized quantitative data, offer a robust framework for researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring, pharmacokinetic analysis, and clinical research involving primidone. The use of a certified reference standard is paramount to ensure the quality and validity of analytical results.
References
- 1. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. ijpbs.com [ijpbs.com]
- 5. dot | Graphviz [graphviz.org]
- 6. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for the Development of Immunoassays for 2-Ethyl-2-phenylmalonamide (PEMA) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is the major metabolite of the anticonvulsant drug primidone. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. While chromatographic methods are available for PEMA detection, immunoassays offer a rapid, high-throughput, and cost-effective alternative.[1] This document provides a comprehensive guide to the development of a competitive immunoassay for the sensitive and specific detection of PEMA.
The development of an immunoassay for a small molecule like PEMA, which is not immunogenic on its own, requires a specialized approach. The core principle involves the synthesis of a hapten-carrier conjugate to elicit an immune response and the subsequent development of a competitive assay format. In this format, free PEMA in a sample competes with a labeled PEMA conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of PEMA in the sample.
Principle of Competitive Immunoassay for Small Molecules
Since small molecules (haptens) like PEMA are unable to induce an immune response by themselves, they must first be conjugated to a larger carrier protein. This hapten-carrier conjugate is then used to immunize an animal to produce antibodies that can recognize the hapten.
The competitive immunoassay for PEMA detection relies on the competition between unlabeled PEMA (from the sample) and a fixed amount of labeled PEMA (the tracer) for binding to a limited amount of anti-PEMA antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate. After an incubation period, the unbound reagents are washed away, and the amount of tracer bound to the antibody is measured. The intensity of the signal is inversely proportional to the concentration of PEMA in the sample.
Caption: Principle of Competitive Immunoassay for PEMA Detection.
Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
To produce antibodies against the small molecule PEMA, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization. This involves introducing a reactive functional group onto the PEMA molecule.
Protocol: Synthesis of PEMA-Carboxylic Acid Derivative
-
Materials: this compound (PEMA), succinic anhydride, pyridine, dichloromethane (DCM).
-
Dissolve PEMA in anhydrous DCM.
-
Add an excess of succinic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the PEMA-hemisuccinate derivative.
-
Purify the product by column chromatography.
Protocol: Conjugation of PEMA-Hapten to Carrier Protein (EDC/NHS Chemistry)
-
Materials: PEMA-hemisuccinate, N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), carrier protein (BSA or KLH), Phosphate Buffered Saline (PBS).
-
Dissolve PEMA-hemisuccinate in Dimethylformamide (DMF).
-
Add NHS and EDC to activate the carboxylic acid group.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dissolve the carrier protein in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Caption: Workflow for PEMA-Carrier Protein Conjugate Synthesis.
Antibody Production and Characterization
Protocol: Polyclonal Antibody Production
-
Immunization: Emulsify the PEMA-KLH conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for booster immunizations). Immunize rabbits or goats with the emulsion subcutaneously at multiple sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect blood samples 7-10 days after each booster injection. Determine the antibody titer by indirect ELISA using plates coated with PEMA-BSA conjugate.
-
Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. Purify the polyclonal antibodies using protein A/G affinity chromatography.
Protocol: Monoclonal Antibody Production (Hybridoma Technology)
-
Immunization: Immunize mice with the PEMA-KLH conjugate as described for polyclonal antibody production.
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells.
-
Hybridoma Screening: Screen the resulting hybridoma supernatants for the presence of antibodies that bind to the PEMA-BSA conjugate using an indirect ELISA.
-
Cloning and Expansion: Select and subclone the hybridomas producing high-affinity antibodies. Expand the selected clones to produce a larger quantity of monoclonal antibodies.
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Development of Competitive ELISA
Protocol: Competitive Indirect ELISA
-
Coating: Dilute the PEMA-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the anti-PEMA antibody and the PEMA standard or sample to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the PEMA concentration. Determine the concentration of PEMA in the samples from the standard curve.
Caption: Workflow for Competitive Indirect ELISA for PEMA Detection.
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. The following tables provide examples of the quantitative data that should be generated and summarized.
Table 1: Antibody Titer and Sensitivity
| Parameter | Value |
| Antibody Titer | 1:64,000 |
| IC₅₀ (50% Inhibitory Concentration) | 15 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Linear Working Range | 5 - 100 ng/mL |
Table 2: Cross-Reactivity with Related Compounds
| Compound | Structure | Cross-Reactivity (%) |
| This compound (PEMA) | C₁₁H₁₄N₂O₂ | 100 |
| Primidone | C₁₂H₁₄N₂O₂ | < 1 |
| Phenobarbital | C₁₂H₁₂N₂O₃ | < 0.5 |
| Phenylethylmalonic acid (PEMA metabolite) | C₁₁H₁₂O₄ | < 0.1 |
Cross-reactivity (%) = (IC₅₀ of PEMA / IC₅₀ of related compound) x 100
Table 3: Recovery Study in Different Matrices
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Human Serum | 20 | 19.2 | 96 |
| 50 | 48.5 | 97 | |
| 100 | 103.0 | 103 | |
| Human Urine | 20 | 18.8 | 94 |
| 50 | 51.5 | 103 | |
| 100 | 98.0 | 98 |
Conclusion
The development of a sensitive and specific immunoassay for this compound is a viable approach for therapeutic drug monitoring and research applications. The protocols outlined in this document provide a comprehensive framework for hapten synthesis, antibody production, and the establishment of a competitive ELISA. Thorough validation of the assay, including the determination of sensitivity, specificity, and accuracy in relevant biological matrices, is essential for its successful implementation. While the data presented here is illustrative, it highlights the expected performance characteristics of a well-developed PEMA immunoassay.
References
Application Notes and Protocols for Chiral Separation of 2-Ethyl-2-phenylmalonamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is the major, pharmacologically active metabolite of the anticonvulsant drug primidone. As a chiral molecule, PEMA exists as two enantiomers which may exhibit different pharmacokinetic and pharmacodynamic profiles. The stereoselective analysis of PEMA is crucial for understanding the metabolism and therapeutic action of primidone, as well as for the development of new chiral drugs. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. The selection of the chiral stationary phase (CSP) is the most critical parameter for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
Method 1: Normal-Phase HPLC
Normal-phase chromatography often provides excellent selectivity for chiral compounds.
Quantitative Data Summary
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Expected Resolution (Rs) | > 1.5 |
| Expected Selectivity (α) | > 1.2 |
Experimental Protocol
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to assess the separation performance.
-
Workflow Diagram
In Vitro Models for Elucidating the Effects of 2-Ethyl-2-phenylmalonamide (Primidone)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide, commercially known as Primidone, is an anticonvulsant drug utilized in the management of various seizure disorders. Its therapeutic efficacy is attributed not only to the parent compound but also to its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1][2] Understanding the individual and combined effects of these three molecules is crucial for a comprehensive assessment of Primidone's mechanism of action, efficacy, and potential toxicity. In vitro models offer a powerful and controlled environment to dissect these complex interactions at the cellular and molecular levels.
These application notes provide a detailed overview of relevant in vitro models and experimental protocols for studying the effects of Primidone and its metabolites. The information is intended to guide researchers in designing and executing robust in vitro studies to investigate the pharmacodynamics and potential liabilities of these compounds.
Mechanism of Action: Key In Vitro Assays
The anticonvulsant activity of Primidone and its metabolites is primarily mediated through the modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.[1]
Voltage-Gated Sodium Channel (VGSC) Modulation
Primidone is believed to exert its effects by interacting with voltage-gated sodium channels, thereby inhibiting the high-frequency repetitive firing of action potentials.[1] Patch-clamp electrophysiology is the gold-standard technique to investigate these interactions.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition
Objective: To determine the inhibitory effects of Primidone, Phenobarbital, and PEMA on voltage-gated sodium channels in a neuronal cell line.
Materials:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK-293 cells stably expressing a specific sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.6).
-
Recording Medium (External Solution): Choline-Cl (140 mM), KCl (5 mM), CaCl2 (2 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (10 mM); pH adjusted to 7.4 with CsOH.
-
Internal Solution (Pipette Solution): CsF (120 mM), CsCl (20 mM), EGTA (2 mM), HEPES (10 mM), Mg-ATP (2 mM), Na-GTP (0.3 mM); pH adjusted to 7.2 with CsOH.
-
Test Compounds: Primidone, Phenobarbital, PEMA dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Cell Preparation: Dissociate cells and plate them onto glass coverslips for recording.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the membrane potential at -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the sodium current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and calculate the IC50 value.
-
Data Presentation:
| Compound | Cell Line/Channel Subtype | IC50 (µM) | Reference |
| Primidone | |||
| Phenobarbital | |||
| PEMA |
No specific IC50 values for Primidone and PEMA on specific VGSC subtypes were identified in the search results. Researchers will need to determine these experimentally.
Experimental Workflow for VGSC Inhibition Assay
Caption: Workflow for assessing VGSC inhibition.
GABA-A Receptor Potentiation
Phenobarbital, a major metabolite of Primidone, is a well-known positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibitory neurotransmission.[3][4][5] While Primidone itself does not appear to directly interact with GABA-A receptors, understanding the potentiation by its metabolite is critical.[6]
Experimental Protocol: GABA-A Receptor Potentiation Assay
Objective: To quantify the potentiation of GABA-activated chloride currents by Phenobarbital.
Materials:
-
Cell Line: HEK-293 cells transiently or stably expressing GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording Medium (External Solution): As described for the VGSC assay.
-
Internal Solution (Pipette Solution): As described for the VGSC assay, but with a CsCl base to measure chloride currents.
-
Agonist: Gamma-aminobutyric acid (GABA).
-
Test Compound: Phenobarbital.
Procedure:
-
Cell Culture and Preparation: As described for the VGSC assay.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings.
-
Hold the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the sub-maximal GABA concentration with increasing concentrations of Phenobarbital.
-
Record the potentiated chloride current at each concentration of Phenobarbital.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of Phenobarbital.
-
Calculate the percentage potentiation at each Phenobarbital concentration relative to the GABA-alone response.
-
Plot the concentration-response curve and determine the EC50 for potentiation.
-
Data Presentation:
| Compound | GABA-A Receptor Subunits | GABA Concentration (µM) | EC50 of Potentiation (µM) | Maximum Potentiation (%) | Reference |
| Phenobarbital | α1β2γ2 | 1 | 890 | [4] | |
| Phenobarbital | Neocortical Neurons | 144 | [5] | ||
| Phenobarbital | Cultured Hippocampal Neurons | 1 | 890 | [3] |
Signaling Pathway of GABA-A Receptor Modulation
Caption: Phenobarbital potentiates GABA-A receptor signaling.
In Vitro Models for Metabolism and Hepatotoxicity
Primidone is extensively metabolized in the liver to Phenobarbital and PEMA.[7] This metabolic conversion is a key determinant of its therapeutic and toxicological profile. In vitro liver models are essential for studying this metabolism and assessing the potential for hepatotoxicity.
In Vitro Metabolism
Experimental Protocol: Primidone Metabolism in Liver Microsomes or Hepatocytes
Objective: To characterize the in vitro metabolism of Primidone to Phenobarbital and PEMA.
Materials:
-
Liver Fractions: Human liver microsomes or cryopreserved human hepatocytes.
-
Cofactors: NADPH regenerating system (for microsomes).
-
Incubation Buffer: Potassium phosphate buffer (pH 7.4).
-
Test Compound: Primidone.
-
Analytical Method: LC-MS/MS for the quantification of Primidone, Phenobarbital, and PEMA.
Procedure:
-
Incubation:
-
Pre-warm liver fractions and buffer to 37°C.
-
Add Primidone to the incubation mixture.
-
Initiate the reaction by adding the NADPH regenerating system (for microsomes).
-
-
Time-Course Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentrations of Primidone, Phenobarbital, and PEMA over time.
-
Calculate the rate of formation of each metabolite.
-
Data Presentation:
| In Vitro System | Primidone Concentration (µM) | Phenobarbital Formation Rate (pmol/min/mg protein) | PEMA Formation Rate (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | ||||
| Cryopreserved Hepatocytes |
Specific quantitative data on the rates of formation were not available in the search results and would need to be determined experimentally.
Hepatotoxicity Assessment
Phenobarbital is a known inducer of hepatic enzymes and, in rare cases, can be associated with hepatotoxicity.[8][9][10] In vitro assays using hepatic cell lines can be employed to assess the potential cytotoxic effects of Primidone and its metabolites.
Experimental Protocol: Cytotoxicity Assay in HepG2 Cells
Objective: To evaluate the potential cytotoxicity of Primidone, Phenobarbital, and PEMA in a human liver cell line.
Materials:
-
Cell Line: HepG2 human hepatoma cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Test Compounds: Primidone, Phenobarbital, PEMA.
-
Cytotoxicity Assay Kit: e.g., MTT, LDH release, or CellTiter-Glo®.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Primidone, Phenobarbital, and PEMA for 24-72 hours.
-
Cytotoxicity Measurement: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the results to vehicle-treated control cells.
-
Plot the cell viability against the compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
-
Data Presentation:
| Compound | Cell Line | Exposure Time (hours) | CC50 (µM) | Reference |
| Primidone | HepG2 | 24 | ||
| Phenobarbital | HepG2 | 24 | >5000 | [11] |
| PEMA | HepG2 | 24 | ||
| Primidone | HepG2 | 48 | ||
| Phenobarbital | HepG2 | 48 | ||
| PEMA | HepG2 | 48 |
Specific CC50 values for Primidone and PEMA in HepG2 cells were not found in the search results.
Workflow for In Vitro Hepatotoxicity Testing
Caption: Workflow for assessing in vitro hepatotoxicity.
Neurotoxicity and Neuronal Network Activity
Beyond specific molecular targets, it is important to assess the overall effects of Primidone and its metabolites on neuronal health and network function.
Experimental Protocol: Neuronal Viability and Network Activity on Microelectrode Arrays (MEAs)
Objective: To evaluate the effects of Primidone, Phenobarbital, and PEMA on the viability and spontaneous electrical activity of primary neuronal cultures.
Materials:
-
Primary Neurons: Primary cortical or hippocampal neurons from rodents.
-
MEA plates: Multi-well plates with embedded microelectrodes.
-
Culture Medium: Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Test Compounds: Primidone, Phenobarbital, PEMA.
-
Viability Stain: e.g., Calcein-AM and Ethidium Homodimer-1.
Procedure:
-
Cell Seeding: Plate primary neurons onto MEA plates.
-
Culture and Maturation: Culture the neurons for at least 14 days to allow for the formation of mature synaptic networks.
-
Baseline Recording: Record the baseline spontaneous electrical activity (spikes, bursts, network bursts).
-
Compound Treatment: Acutely or chronically expose the neuronal networks to different concentrations of the test compounds.
-
Activity Recording: Record the electrical activity during and after compound exposure.
-
Viability Assessment: At the end of the experiment, stain the cells to assess neuronal viability.
-
Data Analysis:
-
Analyze MEA data for changes in mean firing rate, burst frequency, and network synchrony.
-
Quantify the percentage of viable neurons.
-
Data Presentation:
| Compound | Neuronal Culture | Endpoint | Effective Concentration (µM) | Effect | Reference |
| Primidone | Primary Cortical | Mean Firing Rate | |||
| Phenobarbital | Primary Cortical | Mean Firing Rate | Inhibition | [12] | |
| PEMA | Primary Cortical | Mean Firing Rate | |||
| Primidone | Primary Cortical | Neuronal Viability (LC50) | |||
| Phenobarbital | Primary Cortical | Neuronal Viability (LC50) | |||
| PEMA | Primary Cortical | Neuronal Viability (LC50) |
Quantitative data for Primidone and PEMA on MEA platforms were not available in the search results.
Conclusion
The in vitro models and protocols described provide a robust framework for the comprehensive evaluation of this compound (Primidone) and its active metabolites, Phenobarbital and PEMA. By systematically investigating their effects on key molecular targets, metabolic pathways, and overall neuronal function, researchers can gain valuable insights into the mechanisms underlying the therapeutic and potential adverse effects of this important anticonvulsant medication. The data generated from these in vitro studies are essential for guiding further preclinical and clinical development and for optimizing the therapeutic use of Primidone.
References
- 1. Primidone - Wikipedia [en.wikipedia.org]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenobarbital - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenobarbital and the liver - Movement Referrals [movementvets.co.uk]
- 10. ijshr.com [ijshr.com]
- 11. In vitro and in vivo response of hepatocytes from hepatic nodules to the mitoinhibitory effects of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-2-phenylmalonamide (PEMA) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is an active metabolite of the anticonvulsant drug primidone and is known to contribute to its therapeutic effects. The development of novel PEMA analogs presents a promising avenue for the discovery of new anticonvulsant agents with improved efficacy and safety profiles. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates.
These application notes provide a comprehensive overview and detailed protocols for a tiered HTS cascade designed to identify and characterize novel PEMA analogs with potential anticonvulsant activity. The proposed workflow integrates primary screening for cytotoxicity and functional activity at key ion channel targets, followed by secondary assays for confirmation and preliminary mechanism of action studies.
Mechanism of Action and Screening Rationale
PEMA and its analogs are thought to exert their anticonvulsant effects through the modulation of voltage-gated ion channels and potentially through the inhibition of enzymes such as glutamate dehydrogenase.[1] Specifically, they may stabilize the inactivated state of voltage-gated sodium and calcium channels, thereby reducing neuronal hyperexcitability.[1] The screening strategy outlined below is designed to identify compounds that exhibit these activities while minimizing off-target cytotoxicity.
A primary screen will be conducted to assess the general cytotoxicity of the PEMA analog library. This is a critical first step to eliminate compounds that are broadly toxic to cells and would therefore be unsuitable as therapeutic agents. Subsequently, a functional screen will be performed to identify compounds that modulate the activity of voltage-gated sodium and calcium channels. Promising "hits" from the primary screens will then be subjected to secondary assays to confirm their activity and further elucidate their mechanism of action.
Experimental Workflow
The overall experimental workflow for the high-throughput screening of this compound analogs is depicted below. This workflow is designed to efficiently identify and prioritize compounds for further development.
Caption: High-throughput screening workflow for PEMA analogs.
Signaling Pathway for Anticonvulsant Activity
The putative mechanism of action for PEMA analogs involves the modulation of neuronal signaling pathways to reduce hyperexcitability. The following diagram illustrates a simplified signaling pathway that can be targeted by these compounds.
Caption: Putative signaling pathway for PEMA analog anticonvulsant activity.
Data Presentation
Quantitative data from the high-throughput screening assays should be summarized in clearly structured tables to facilitate the comparison of PEMA analogs and the identification of structure-activity relationships (SAR).
Note: The following data are for illustrative purposes only. Researchers should replace this with their own experimental data.
Table 1: Primary Screening Data for PEMA Analogs
| Compound ID | R1 Group | R2 Group | Cytotoxicity (IC50, µM) | Calcium Flux (EC50, µM) |
| PEMA-001 | -H | -H | > 100 | 15.2 |
| PEMA-002 | -CH3 | -H | > 100 | 8.7 |
| PEMA-003 | -Cl | -H | 55.4 | 5.1 |
| PEMA-004 | -F | -H | > 100 | 4.5 |
| PEMA-005 | -H | -CH3 | 89.1 | 12.8 |
| PEMA-006 | -H | -Cl | 42.6 | 3.9 |
Table 2: Secondary Screening Data for Selected PEMA Analogs
| Compound ID | Sodium Channel Inhibition (IC50, µM) |
| PEMA-003 | 2.3 |
| PEMA-004 | 1.8 |
| PEMA-006 | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of the PEMA analog library in a 384-well format.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
PEMA analog library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PEMA analogs in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plate and add 50 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic compound) wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 50 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: Functional Ion Channel Assay (Fluorescence-Based Calcium Flux Assay)
This protocol is for identifying PEMA analogs that modulate voltage-gated calcium channel activity in a 384-well format.
Materials:
-
HEK293 cell line stably expressing a voltage-gated calcium channel (e.g., Cav2.2)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PEMA analog library
-
Potassium chloride (KCl) solution (for depolarization)
-
384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells expressing the calcium channel of interest into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add 25 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Add 10 µL of the PEMA analog dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add 10 µL of KCl solution to depolarize the cells and induce calcium influx.
-
Continue to measure the fluorescence intensity for 60-120 seconds.
-
Protocol 3: Secondary Assay - Automated Electrophysiology for Sodium Channel Inhibition
This protocol is for confirming the activity of hit compounds on voltage-gated sodium channels using an automated patch-clamp system.
Materials:
-
Cell line stably expressing a voltage-gated sodium channel (e.g., Nav1.7)
-
Appropriate external and internal solutions for patch-clamp recording
-
Hit PEMA analogs from primary screening
-
Automated patch-clamp system (e.g., QPatch, Patchliner) and associated consumables
Procedure:
-
Cell Preparation:
-
Harvest and prepare the cells according to the manufacturer's instructions for the specific automated patch-clamp system.
-
-
System Setup:
-
Prime the system with external and internal solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents (e.g., a depolarization step from a holding potential of -100 mV).
-
Establish a stable baseline recording of the sodium current.
-
Apply the PEMA analog at various concentrations and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the percentage of inhibition at each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Hit Selection and Prioritization
The selection of promising "hit" compounds for further investigation is a critical step in the drug discovery process. The following logical diagram outlines the criteria for hit selection based on the data obtained from the HTS cascade.
References
2-Ethyl-2-phenylmalonamide: Applications in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant drug primidone, with phenobarbital being the other major active metabolite. While the anticonvulsant effects of primidone are often attributed to its conversion to phenobarbital, PEMA itself exhibits intrinsic pharmacological activity that contributes to the overall therapeutic effect. These application notes provide a detailed overview of the neuropharmacological applications of PEMA, focusing on its anticonvulsant and potential neuroprotective properties. Detailed experimental protocols are provided to facilitate further research into this compound.
Neuropharmacological Applications
PEMA's primary application in neuropharmacology research lies in the field of epilepsy and seizure disorders. It is understood to contribute to the anticonvulsant effects of its parent drug, primidone, through at least two distinct mechanisms: potentiation of the anticonvulsant activity of phenobarbital and inhibition of glutamate dehydrogenase.
Anticonvulsant Activity
While comprehensive quantitative data on the standalone anticonvulsant efficacy of PEMA is limited in publicly available literature, its activity in preclinical models has been noted. The primary models for assessing anticonvulsant activity are the Maximal Electroshock (MES) seizure test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is indicative of activity against absence seizures.
Table 1: Preclinical Anticonvulsant Screening Models
| Model | Seizure Type Modeled | Typical Endpoint |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Abolition of tonic hindlimb extension |
| Subcutaneous Pentylenetetrazol (scPTZ) | Absence (myoclonic) | Prevention of clonic seizures |
Further research is required to establish the median effective dose (ED50) of this compound in these standard models.
Mechanism of Action
1. Inhibition of Glutamate Dehydrogenase: PEMA has been identified as an inhibitor of glutamate dehydrogenase (GDH). This enzyme is crucial for the metabolism of the excitatory neurotransmitter glutamate. By inhibiting GDH, PEMA may reduce the production of glutamate, thereby decreasing neuronal excitability.
2. Modulation of Voltage-Gated Sodium Channels: Although direct evidence is still emerging, the structural similarity of PEMA to other anticonvulsants that modulate voltage-gated sodium channels suggests this as a potential mechanism of action. By blocking these channels, PEMA could reduce the propagation of action potentials and limit seizure spread.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of this compound to prevent the tonic extensor component of a maximal electroshock-induced seizure.
Materials:
-
This compound (PEMA)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Male CD-1 mice (20-25 g)
-
Electroshock device with corneal electrodes (60 Hz, 50 mA, 0.2 s stimulus)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 3 days prior to the experiment.
-
Drug Administration: Randomly assign mice to treatment groups (vehicle and various doses of PEMA). Administer the test compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and the test should be determined by the time to peak effect of the compound.
-
Seizure Induction:
-
Apply one drop of topical anesthetic to the corneas of each mouse.
-
A few minutes later, place the corneal electrodes, moistened with saline, on the corneas.
-
Deliver a 50 mA electrical stimulus for 0.2 seconds.
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of mice protected in each group. Determine the ED50 value using probit analysis.
Experimental Workflow for MES Seizure Test
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice
Objective: To evaluate the ability of this compound to protect against clonic seizures induced by pentylenetetrazol.
Materials:
-
This compound (PEMA)
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male CF-1 mice (18-25 g)
-
Observation chambers
Procedure:
-
Animal Acclimation and Drug Administration: Follow the same initial steps as in the MES protocol.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline.
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds.
-
Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the percentage of mice protected at each dose and determine the ED50.
Logical Flow of scPTZ Seizure Assessment
Protocol 3: In Vitro Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
Objective: To characterize the effects of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK-293 cells stably expressing a specific sodium channel subtype).
Materials:
-
HEK-293 cells expressing the sodium channel of interest
-
Patch-clamp rig with amplifier, digitizer, and software
-
Borosilicate glass capillaries for patch pipettes
-
External and internal recording solutions
-
This compound (PEMA) stock solution
Procedure:
-
Cell Culture: Culture cells under standard conditions.
-
Pipette Preparation: Pull and fire-polish glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline sodium currents in response to a series of depolarizing voltage steps.
-
Perfuse the cell with the external solution containing various concentrations of PEMA.
-
Record sodium currents at each concentration of PEMA.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Determine the concentration-response curve for PEMA's block of the sodium current and calculate the IC50 value.
-
Analyze the effects of PEMA on the voltage-dependence of activation and inactivation.
-
Signaling Pathway: Sodium Channel Blockade
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethyl-2-phenylmalonamide (PEMA) Dosage and Administration in Rats
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-2-phenylmalonamide (PEMA) in rat models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of PEMA for administration in rats?
A1: Currently, there is a lack of published studies detailing the direct administration of this compound (PEMA) to rats. Most available pharmacokinetic and pharmacodynamic data for PEMA in rats are derived from studies where its parent compound, primidone, was administered. When primidone is administered intraperitoneally to rats, PEMA is produced as a metabolite. The resulting serum concentrations of PEMA are dose-dependent on the administered primidone.
For initial studies involving the direct administration of PEMA, it is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental endpoint. You can use the pharmacokinetic data from primidone administration studies as a starting point to estimate a target serum concentration of PEMA.
Q2: What is the most appropriate route of administration for PEMA in rats?
A2: The choice of administration route will depend on your experimental goals, such as the desired onset of action and bioavailability. Common routes for administering compounds to rats include:
-
Oral (PO): Mimics the natural route of intake and is suitable for long-term studies. However, it may have a slower onset of action and be subject to first-pass metabolism.
-
Intraperitoneal (IP): Allows for rapid absorption and is suitable for compounds that may be irritating to tissues. There is a risk of injuring internal organs if not performed correctly.
-
Intravenous (IV): Provides immediate and complete bioavailability, bypassing the need for absorption. This is the most efficient delivery method.
-
Subcutaneous (SC): Involves injection into the layer of skin and fat, providing a slower and more sustained absorption compared to IP or IV routes.
Given the lack of specific data for PEMA, the selection of the administration route should be based on the physicochemical properties of your PEMA formulation and the specific requirements of your study design. A pilot study to compare different routes may be beneficial.
Q3: What are the known pharmacokinetic parameters of PEMA in rats?
A3: Pharmacokinetic data for PEMA in rats has been primarily obtained from studies involving the administration of primidone. The following tables summarize the key pharmacokinetic parameters of PEMA in the serum and cerebrospinal fluid (CSF) of rats following a single intraperitoneal injection of primidone at different doses.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (PEMA) in Rat Serum after Intraperitoneal Administration of Primidone
| Primidone Dose (mg/kg) | Tmax (h) | Cmax (µmol/L) | AUC (µmol/L/h) | t½ (h) |
| 50 | 5.5 ± 0.7 | 26.6 ± 3.0 | 363 ± 25 | 8.1 ± 2.1 |
| 100 | 6.5 | 40.9 ± 4.9 | 75 | 8.5 ± 2.2 |
| 200 | 5.5 ± 1.0 | 110.1 ± 7.1 | 1979 ± 20.4 | 14.6 ± 3.4 |
Data are presented as mean ± SEM of 6 rats. Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound (PEMA) in Rat Cerebrospinal Fluid (CSF) after Intraperitoneal Administration of Primidone
| Primidone Dose (mg/kg) | Tmax (h) | Cmax (µmol/L) | AUC (µmol/L/h) | t½ (h) |
| 50 | 6.5 ± 0.6 | 29.5 ± 3.8 | 412 ± 33 | 8.7 ± 2.2 |
| 100 | 7.5 ± 0.6 | 46.1 ± 5.6 | 823 ± 85 | 9.0 ± 2.4 |
| 200 | 6.5 ± 1.0 | 114.5 ± 8.1 | 2137 ± 22.8 | 15.1 ± 3.5 |
Data are presented as mean ± SEM of 6 rats. Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Elimination half-life.
Experimental Protocols
General Protocol for Oral Administration (Gavage) of PEMA in Rats
This protocol provides a general guideline. The specific details should be optimized for your experimental needs.
-
Materials:
-
This compound (PEMA)
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Syringes (1-3 mL)
-
Scale for accurate animal weighing
-
Personal Protective Equipment (PPE)
-
-
PEMA Solution Preparation:
-
Determine the desired concentration of the PEMA solution based on the target dose (mg/kg) and the maximum oral gavage volume for the rat's weight (typically 5-10 mL/kg).
-
Weigh the required amount of PEMA powder.
-
Dissolve or suspend the PEMA in the chosen vehicle. Ensure a homogenous mixture, especially for suspensions. Prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct volume of PEMA solution to administer.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion by holding the needle externally from the tip of the animal's nose to the last rib.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is at the pre-measured length, administer the PEMA solution slowly and steadily.
-
Gently remove the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least 30 minutes post-administration and periodically for the next 24 hours.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in dissolving PEMA | PEMA may have poor solubility in the chosen vehicle. | - Try a different vehicle (e.g., a suspension in 0.5% methylcellulose or a solution containing a solubilizing agent like PEG400). - Gently warm the vehicle to aid dissolution (ensure PEMA is stable at that temperature). - Use sonication to aid in dissolving the compound. |
| High variability in experimental results | - Inconsistent dosing technique. - Improper solution/suspension preparation. - Animal-to-animal variation in metabolism. | - Ensure all personnel are properly trained in the administration technique. - Thoroughly mix the PEMA formulation before each administration, especially if it is a suspension. - Use a sufficient number of animals per group to account for biological variability. - Standardize experimental conditions (e.g., time of day for dosing, fasting state). |
| Adverse reactions in animals post-administration (e.g., lethargy, respiratory distress) | - Dose may be too high. - The vehicle may be causing irritation. - Incorrect administration technique (e.g., accidental tracheal administration). | - Perform a dose-ranging study to determine the maximum tolerated dose. - Conduct a pilot study with the vehicle alone to rule out vehicle-specific effects. - Ensure proper gavage technique to avoid aspiration. If adverse effects are observed, provide supportive care and consult with a veterinarian. |
| Low or no detectable PEMA levels in plasma/serum | - Poor oral bioavailability. - Rapid metabolism or elimination. - Issues with the analytical method. | - Consider a different route of administration with higher bioavailability (e.g., IP or IV). - Collect blood samples at earlier time points post-administration. - Validate your analytical method for PEMA detection in rat plasma/serum. |
Mandatory Visualization
The primary context for the presence of this compound in rats in the current scientific literature is as a metabolite of the anticonvulsant drug primidone. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Primidone to its active metabolites.
Troubleshooting inconsistent results in 2-Ethyl-2-phenylmalonamide experiments
Technical Support Center: 2-Ethyl-2-phenylmalonamide (PEMA)
Welcome to the technical support center for this compound (PEMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments involving PEMA.
Introduction to this compound (PEMA)
This compound, commonly known as PEMA, is a principal active metabolite of the anticonvulsant drug Primidone.[1][2] In experimental and clinical settings, PEMA is often studied in the context of Primidone's metabolism and therapeutic effects.[1] Inconsistent results in experiments can arise from various stages, including synthesis, purification, analysis, and handling. This guide provides structured troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: Why is my yield of PEMA consistently low after synthesis and recrystallization?
A1: Low yields are a common issue in organic synthesis and can stem from several factors:
-
Incomplete Reaction: The synthesis reaction may not have proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure all starting material is consumed.[3][4]
-
Suboptimal Conditions: Incorrect temperature, pressure, or reactant ratios can significantly lower yield.[5][6] Ensure that reaction conditions are precisely controlled.
-
Losses During Workup: Significant amounts of product can be lost during transfers between glassware, extractions, and filtration steps.[4] Rinse all glassware with the reaction solvent to recover residual product.
-
Recrystallization Issues: Using an excessive amount of solvent during recrystallization is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[7] Use the minimum amount of hot solvent required to fully dissolve the crude product.
Q2: My PEMA is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation over oiling.[8]
-
Solution 2: Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the mixture and attempt the slow cooling process again.
-
Solution 3: Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system to adjust the polarity and solubility characteristics.[9]
Q3: The purified PEMA has a broad or depressed melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of impurities in your sample. Pure crystalline solids typically have a sharp melting point range (usually <2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. To resolve this, a second recrystallization is recommended to further purify the compound.
Analytical Inconsistencies
Q4: I'm seeing variable PEMA concentrations and peak shape issues (e.g., tailing, fronting) in my HPLC runs. What are potential causes?
A4: Inconsistent HPLC results can be traced to several sources:
-
Sample Preparation: Incomplete extraction of PEMA from the sample matrix (e.g., serum, plasma) or the presence of interfering substances can affect quantification. Optimize your sample cleanup and extraction protocol.
-
Mobile Phase Issues: Changes in mobile phase composition, pH, or inadequate degassing can lead to baseline drift and shifting retention times.[10][11] Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Performance: Column contamination or degradation can cause peak tailing or fronting.[12][13] Use a guard column to protect your analytical column and flush the column regularly. If problems persist, the column may need to be replaced.[13]
-
System Issues: Air bubbles in the pump or detector, fluctuating pump pressure, or an unstable detector lamp can all introduce noise and variability.[10][14]
Q5: How can I ensure the stability of PEMA in biological samples before analysis?
A5: PEMA is generally stable, but proper handling and storage are crucial.[15][16]
-
Storage Temperature: Store biological samples (plasma, serum) containing PEMA at low temperatures, ideally at -20°C or -80°C for long-term storage, to minimize potential degradation. For short-term storage, refrigeration at 2-8°C is acceptable.[17]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade analytes. Aliquot samples into smaller volumes before freezing to avoid this.
-
Chemical Stability: PEMA is incompatible with strong oxidizing agents.[15] Ensure that no such chemicals are introduced during sample collection or preparation.
Physical Properties and Stability
Q6: I've observed different crystal morphologies in different batches of PEMA. Why is this happening and is it a problem?
A6: The observation of different crystal shapes may indicate polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[18][19] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point, which can lead to inconsistent experimental results.[20]
-
Cause: Polymorphism is influenced by crystallization conditions such as the solvent used, the rate of cooling, and the level of supersaturation.
-
Impact: For drug development, controlling polymorphism is critical as it can affect bioavailability. In a research setting, it can cause variability in dissolution rates and other physical tests.
-
Solution: To ensure consistency, it is crucial to standardize and carefully control your crystallization protocol. Characterize your batches using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify and control for different polymorphs.[19]
Q7: What are the optimal storage conditions for solid this compound?
A7: Solid PEMA should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[15][21] It is stable under normal temperatures and pressures but should be kept away from incompatible substances like strong oxidants.[15][16] For long-term storage, refrigeration is recommended.[16]
Data Presentation
Table 1: Physical and Chemical Properties of this compound (PEMA)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][22] |
| Molecular Weight | 206.24 g/mol | [2][22] |
| Appearance | White to off-white solid | [23] |
| Melting Point | ~120-124 °C | [16][21] |
| Water Solubility | Very slightly soluble (<0.01 g/100 mL at 18°C) | [15][16] |
| Stability | Stable under normal conditions; incompatible with strong oxidants. | [15][16] |
Table 2: Pharmacokinetic Parameters of PEMA and its Parent Drug, Primidone
| Parameter | Primidone | PEMA | Phenobarbital | Reference |
| Elimination Half-life | 5-18 hours | ~16 hours | 75-120 hours | [24] |
| Time to Peak Plasma Conc. | ~3 hours | 2-24 hours | >24 hours | [23][25] |
| Protein Binding | ~25-35% | - | - | [23][24] |
Visualizations and Workflows
Metabolic Pathway of Primidone
Primidone is metabolized in the liver into its two primary active metabolites, PEMA and Phenobarbital. Understanding this pathway is crucial for researchers studying PEMA in a biological context.[1]
References
- 1. What is the mechanism of Primidone? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. reddit.com [reddit.com]
- 4. How To [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. unifr.ch [unifr.ch]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 14. uhplcs.com [uhplcs.com]
- 15. This compound | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 16. This compound | 7206-76-0 [chemicalbook.com]
- 17. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 18. mdpi.com [mdpi.com]
- 19. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 21. This compound(7206-76-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Primidone - Wikipedia [en.wikipedia.org]
- 25. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Ethyl-2-phenylmalonamide (PEMA) in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 2-Ethyl-2-phenylmalonamide (PEMA) in plasma samples, primarily by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my PEMA analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as PEMA, by the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these interfering components can include phospholipids, salts, and metabolites.[2] Matrix effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of PEMA.[2]
Q2: What are the common causes of ion suppression for PEMA in plasma samples?
A2: Ion suppression is a frequent challenge in LC-MS/MS analysis of plasma samples.[3] Common causes include:
-
High concentrations of phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[4]
-
Competition for ionization: Co-eluting compounds can compete with PEMA for the available charge in the ion source of the mass spectrometer.[5]
-
Changes in droplet formation and evaporation: Matrix components can alter the physical properties of the ESI droplets, hindering the release of gas-phase analyte ions.
Q3: How can I determine if my PEMA assay is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of PEMA solution is infused into the mass spectrometer after the analytical column, and a blank plasma extract is injected. Dips or peaks in the baseline signal of PEMA indicate the presence of matrix effects.
-
Post-Extraction Addition: This is a quantitative method to determine the magnitude of the matrix effect.[2] The response of PEMA in a neat solution is compared to the response of PEMA spiked into a blank plasma sample that has already undergone the extraction procedure.
Q4: What is a suitable internal standard (IS) for PEMA analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of PEMA (e.g., ¹³C₆-PEMA or ¹⁵N₂-PEMA). SIL-IS co-elutes with PEMA and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, such as 2-ethyl-2-(p-tolyl)malonamide, which has been used in gas chromatography methods for PEMA.
Troubleshooting Guides
Issue 1: Poor reproducibility of PEMA concentrations in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Evaluate matrix effects from different lots of plasma. The matrix effect should be consistent across different sources. |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components.[6] |
| Unsuitable Internal Standard | If not already using one, switch to a stable isotope-labeled internal standard for PEMA. |
Issue 2: PEMA signal is significantly lower in plasma samples compared to neat standards (Ion Suppression).
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Modify the chromatographic method to separate the PEMA peak from the phospholipid elution zone. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase. |
| Suboptimal Sample Preparation | Employ a sample preparation technique specifically designed for phospholipid removal, such as HybridSPE®. |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer regularly, as buildup from plasma samples can exacerbate ion suppression.[3] |
| Inefficient Ionization | Consider switching the ionization mode from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[7] |
Quantitative Data Summary
The following tables present illustrative data on the assessment of matrix effects for PEMA analysis. Note: This data is for demonstration purposes, as specific quantitative data for PEMA was not found in the literature. The values are representative of what might be observed for a small molecule in plasma.
Table 1: Matrix Factor (MF) Calculation for PEMA using Post-Extraction Addition
| Analyte | Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extracted Plasma (B) | Matrix Factor (MF = B/A) | Interpretation |
| PEMA | 10 | 50,000 | 35,000 | 0.70 | Ion Suppression |
| PEMA | 500 | 2,500,000 | 1,800,000 | 0.72 | Ion Suppression |
| PEMA-SIL | 100 | 1,000,000 | 710,000 | 0.71 | Ion Suppression |
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (PEMA) | % RSD of MF (n=6 lots) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.65 | 18.5 | 95 |
| Liquid-Liquid Extraction (MTBE) | 0.88 | 8.2 | 85 |
| Solid-Phase Extraction (C18) | 0.95 | 4.5 | 92 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Addition
-
Prepare Neat Solutions: Prepare PEMA standard solutions in the final mobile phase composition at low, medium, and high concentrations representative of the calibration curve.
-
Prepare Blank Plasma Extracts: Process at least six different lots of blank plasma using the established sample preparation method (e.g., protein precipitation).
-
Spike Blank Extracts: After the final extraction step, spike the blank plasma extracts with PEMA to the same low, medium, and high concentrations as the neat solutions.
-
Analysis: Analyze the neat solutions and the spiked extracts by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration and each lot of plasma using the formula: MF = (Peak Area of PEMA in spiked extract) / (Mean Peak Area of PEMA in neat solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different plasma lots should be <15%.
Protocol 2: Solid-Phase Extraction (SPE) for PEMA in Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma sample with 10 µL of internal standard solution and 200 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute PEMA and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. ionsource.com [ionsource.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Ethyl-2-phenylmalonamide in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at enhancing the bioavailability of 2-Ethyl-2-phenylmalonamide (PEMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEMA) and what are its key physicochemical properties?
This compound, also known as Phenylethylmalonamide (PEMA), is a primary active metabolite of the anticonvulsant drug primidone.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Appearance | White crystalline solid | [4] |
| Aqueous Solubility | < 0.1 mg/mL | [4] |
| Synonyms | PEMA, Phenylethylmalonamide | [3][4] |
The low aqueous solubility of PEMA is a significant factor contributing to its potentially poor oral bioavailability.[4]
Q2: We are observing low oral bioavailability of PEMA in our preclinical models. What are the likely causes?
Low oral bioavailability of a compound like PEMA can stem from several factors:
-
Poor Aqueous Solubility: As an initial barrier, the compound must dissolve in the gastrointestinal fluids to be absorbed. PEMA's low solubility can limit its dissolution rate.[5]
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.[5]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[5]
-
Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively transport the compound back into the intestinal lumen, thereby limiting its net absorption.[5]
Q3: What are the primary strategies to enhance the oral bioavailability of PEMA?
Several formulation and chemical modification strategies can be employed to overcome the challenges associated with PEMA's low solubility and improve its bioavailability. These can be broadly categorized as:
| Strategy | Mechanism of Action |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to an increased dissolution rate.[6][7] |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and greater apparent solubility than the crystalline form.[5][8] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating dissolution and absorption.[5][6][8] |
| Complexation | Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a complex that has enhanced aqueous solubility.[5] |
| Prodrug Approach | The PEMA molecule is chemically modified to create a more soluble or permeable derivative (prodrug) that, once absorbed, is converted back to the active PEMA in the body.[9][10] |
Troubleshooting Guides
Problem: Low and variable PEMA exposure in pharmacokinetic studies.
This is a common challenge with poorly soluble compounds. The following troubleshooting workflow can help identify the root cause and guide optimization.
Caption: Troubleshooting workflow for low in vivo exposure of PEMA.
Experimental Protocols
Protocol 1: Preparation of a PEMA Amorphous Solid Dispersion
This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion of PEMA to enhance its dissolution rate.
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both PEMA and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Preparation of Drug-Polymer Solution:
-
Dissolve a specific ratio of PEMA and the polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Further dry the resulting solid film/powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution profile of the solid dispersion in simulated gastric and intestinal fluids and compare it to that of the pure crystalline PEMA.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of PEMA.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer (typically 21-25 days).
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add PEMA (dissolved in a suitable transport medium) to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: Add PEMA to the basolateral side and collect samples from the apical side to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of PEMA in the collected samples using a validated analytical method such as LC-MS/MS.[11]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that PEMA may be a substrate for efflux transporters like P-gp.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for PEMA
| Strategy | Advantages | Disadvantages | Key Experimental Readouts |
| Micronization/ Nanonization | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Potential for particle agglomeration. | Particle size distribution, dissolution rate, in vivo PK parameters (Cmax, AUC). |
| Amorphous Solid Dispersion | Significant improvement in dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. | XRPD, DSC, dissolution profile, in vivo PK parameters. |
| Lipid-Based Formulations (SEDDS) | Can significantly enhance solubility and absorption. May bypass first-pass metabolism via lymphatic uptake. | Complex formulation development. Potential for GI side effects at high doses of surfactants. | Droplet size analysis, emulsification time, dissolution profile, in vivo PK parameters. |
| Cyclodextrin Complexation | Enhances solubility and dissolution. | Limited drug loading capacity. Potential for nephrotoxicity with some cyclodextrins at high doses. | Phase solubility studies, complexation efficiency, dissolution profile, in vivo PK parameters. |
| Prodrug Approach | Can overcome both solubility and permeability limitations. Can target specific transporters. | Requires chemical synthesis and characterization. In vivo conversion to the active drug needs to be confirmed. | In vitro stability (plasma, simulated GI fluids), Caco-2 permeability, in vivo PK of both prodrug and parent drug. |
Visualizations
Caption: Iterative workflow for PEMA formulation development.
Caption: Mechanisms of different bioavailability enhancement strategies for PEMA.
References
- 1. 2-乙基-2-苯基丙二酰胺 一水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 7206-76-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. upm-inc.com [upm-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of 2-Ethyl-2-phenylmalonamide and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic profiles of 2-Ethyl-2-phenylmalonamide (PEMA) and phenobarbital, two compounds of significant interest in the field of neurology and pharmacology. While phenobarbital is a long-established anticonvulsant, its neurotoxic side effects are a clinical concern. PEMA, a primary metabolite of the anticonvulsant primidone, has also been evaluated for its neurological effects. This document synthesizes experimental data to offer a clear, objective comparison of their neurotoxic potential, supported by detailed methodologies and visual representations of associated biological pathways.
Quantitative Neurotoxicity Data
The relative neurotoxicity of PEMA and phenobarbital has been assessed in preclinical models. The following tables summarize key quantitative data from a pivotal study that directly compared the two compounds in mice.
| Compound | Median Toxic Dose (TD50) in Mice (mg/kg) | Relative Toxicity (Compared to Phenobarbital) |
| Phenobarbital | 100 | 1 |
| This compound (PEMA) | 800 | 1/8 |
| Compound | Anticonvulsant Potency (Median Effective Dose, ED50) vs. Maximal Electroshock Seizure (mg/kg) | Anticonvulsant Potency (Median Effective Dose, ED50) vs. Metrazol Seizure (mg/kg) | Relative Anticonvulsant Potency (Compared to Phenobarbital) |
| Phenobarbital | 20 | 15 | 1 |
| This compound (PEMA) | 320 | 240 | 1/16 |
Data sourced from Bourgeois et al., 1983.[1][2]
These data indicate that while both compounds exhibit anticonvulsant properties, PEMA is significantly less neurotoxic than phenobarbital, with a median toxic dose eight times higher.[1] However, its anticonvulsant potency is also considerably lower, being 16 times less potent than phenobarbital against both electroshock and Metrazol-induced seizures.[1]
Experimental Protocols
The primary method for assessing neurotoxicity in the comparative study was the Rotorod Test . This test evaluates motor coordination and balance in rodents, with drug-induced impairment serving as an indicator of neurotoxicity.
Rotorod Test Protocol
Objective: To assess the effect of a substance on motor coordination and balance in mice.
Apparatus: A rotating rod apparatus with a textured surface to provide grip for the animals. The speed of rotation is adjustable.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Mice may be trained on the rotorod at a slow, constant speed for a set duration (e.g., 5 minutes) for one or more days prior to the experiment to establish a baseline performance.
-
Drug Administration: The test compound (PEMA or phenobarbital) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Testing: At predetermined time points after drug administration, each mouse is placed on the rotating rod. The rod is then set to a specific speed (either constant or accelerating).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. A trial is typically terminated if the mouse falls off or after a predetermined cut-off time (e.g., 180 seconds).
-
Endpoint: The median toxic dose (TD50) is calculated as the dose at which 50% of the animals fail to remain on the rod for the predetermined time.
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic mechanisms of phenobarbital are better characterized than those of PEMA. Phenobarbital's neurotoxicity, particularly in the developing brain, is linked to the induction of neuronal apoptosis and significant alterations in gene expression.
Phenobarbital-Induced Neurotoxicity
Phenobarbital has been shown to induce widespread apoptosis in the developing brain.[3] This process involves the activation of intrinsic apoptotic pathways, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. Phenobarbital exposure can lead to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately leading to programmed cell death.
Furthermore, phenobarbital exposure alters the expression of numerous genes, including those related to GABAergic and oligodendrocyte function.[3] It has also been shown to increase markers of activated microglia, suggesting a role for neuroinflammation in its toxic effects.[3]
This compound (PEMA) Neurotoxicity
The specific signaling pathways underlying PEMA's neurotoxicity are not as well-defined. However, its known biological activities provide some clues. PEMA is an inhibitor of glutamate dehydrogenase.[4] Inhibition of this enzyme could disrupt glutamate metabolism and potentially lead to excitotoxicity under certain conditions. However, the direct link between this inhibition and the observed neurotoxicity in vivo requires further investigation.
PEMA is also known to modulate neuronal ion channels, which could contribute to its neurological effects.[4] The extent to which this modulation contributes to its toxic profile at high concentrations is an area for further research. Given the significantly higher TD50 of PEMA compared to phenobarbital, its mechanisms of neurotoxicity are likely less potent or are counteracted by other effects.
Experimental Workflow for Neurotoxicity Comparison
The following diagram illustrates a typical experimental workflow for comparing the neurotoxicity of two compounds like PEMA and phenobarbital.
Conclusion
Based on the available experimental data, this compound (PEMA) exhibits a significantly lower neurotoxic potential than phenobarbital in preclinical models.[1] This is evidenced by its substantially higher median toxic dose (TD50) in the rotorod test. However, its anticonvulsant efficacy is also markedly lower.
The mechanisms underlying phenobarbital's neurotoxicity are multifaceted, involving the induction of neuronal apoptosis through caspase activation and Bcl-2 family dysregulation, as well as alterations in gene expression and neuroinflammation.[3] The specific neurotoxic pathways for PEMA are less clear, though its inhibitory action on glutamate dehydrogenase and modulation of ion channels may play a role at high concentrations.
For drug development professionals, these findings suggest that while PEMA itself may not be a potent anticonvulsant, its chemical scaffold could serve as a starting point for the design of new antiepileptic drugs with a more favorable safety profile than phenobarbital. Further research into the specific molecular targets of PEMA could elucidate pathways to dissociate anticonvulsant efficacy from neurotoxicity.
References
- 1. Brief Communication: Pattern of antiepileptic drug induced cell death in limbic regions of the neonatal rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticonvulsant Profile of Primidone: A Comparative Analysis of its Metabolites
A deep dive into the relative contributions of phenobarbital and phenylethylmalonamide (PEMA) to the therapeutic efficacy of the anticonvulsant drug primidone reveals a complex interplay of metabolic activation and intrinsic pharmacological activity. While primidone itself possesses anticonvulsant properties, its primary therapeutic effect is largely attributed to its major metabolite, phenobarbital. The role of its other primary metabolite, phenylethylmalonamide (PEMA), is considered to be minor, exhibiting significantly weaker anticonvulsant activity.
Primidone, a barbiturate medication, has been a long-standing treatment for partial and generalized seizures.[1] Upon oral administration, it is metabolized in the liver into two main active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[2] This metabolic conversion is a key factor in understanding the drug's overall mechanism of action and therapeutic window.
Comparative Efficacy and Neurotoxicity
Experimental studies in animal models, particularly mice, have been instrumental in dissecting the individual contributions of primidone, phenobarbital, and PEMA to seizure protection and neurotoxicity. These studies typically employ standardized tests such as the maximal electroshock (MES) seizure test, which models generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, which mimics absence seizures.
A pivotal study by Bourgeois and colleagues (1983) provided a direct comparison of the three compounds. Their findings, summarized in the table below, highlight the superior potency of phenobarbital.
| Compound | Anticonvulsant Potency (Relative to Phenobarbital) | Neurotoxicity (Relative to Phenobarbital) | Efficacy against Maximal Electroshock (MES) | Efficacy against Pentylenetetrazol (PTZ) |
| Primidone | Equally potent | Markedly less toxic | Effective | Ineffective |
| Phenobarbital | 1 (Reference) | 1 (Reference) | Effective | Effective |
| PEMA | 16 times less potent | 8 times less toxic | Effective | Effective |
Data sourced from Bourgeois et al., 1983.[3]
These findings demonstrate that while PEMA does possess anticonvulsant activity, it is significantly less potent than phenobarbital.[3] Conversely, primidone itself is as potent as phenobarbital in the MES test but lacks efficacy in the PTZ test, suggesting a different spectrum of activity.[3] Notably, primidone exhibits a more favorable neurotoxicity profile compared to phenobarbital.[3]
Mechanisms of Action
The anticonvulsant effects of primidone and its metabolites are mediated through their interactions with neurotransmitter systems in the central nervous system.
-
Phenobarbital: The primary mechanism of action for phenobarbital is the enhancement of GABAergic inhibition.[2][4] It binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[5]
-
Primidone: The exact mechanism of primidone's intrinsic anticonvulsant action is not fully elucidated but is believed to involve the blockage of voltage-gated sodium channels, similar to other antiepileptic drugs like phenytoin and carbamazepine.[4][5] This action reduces the high-frequency repetitive firing of neurons that is characteristic of seizures.
-
PEMA: The mechanism of action for PEMA is less well-defined, but it is thought to have weak activity at GABA-A receptors, contributing minimally to the overall therapeutic effect.[2]
Experimental Protocols
The evaluation of anticonvulsant drugs relies on standardized and well-validated experimental models. The following are a general outline of the protocols for the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Adult male mice are used for the experiment.
-
Drug Administration: The test compound (primidone, phenobarbital, or PEMA) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazol (PTZ) Test
This test is a model for myoclonic and absence seizures.
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The presence or absence of clonic seizures is recorded. Protection is defined as the absence of seizures.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Visualizing the Pathways and Processes
To better understand the metabolic fate of primidone and the experimental workflow for its evaluation, the following diagrams are provided.
Caption: Metabolic conversion of primidone to its active metabolites.
Caption: Experimental workflow for anticonvulsant testing.
Conclusion
References
- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 2. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Primidone - Wikipedia [en.wikipedia.org]
Navigating Phenobarbital Monitoring: A Guide to Immunoassay Cross-Reactivity with 2-Ethyl-2-phenylmalonamide
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of phenobarbital, a critical consideration is the potential for cross-reactivity from co-administered drugs and their metabolites. This is particularly relevant for patients treated with primidone, which is metabolized to phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA). [1][2][3][4] This guide provides a comparative analysis of phenobarbital immunoassays and their susceptibility to interference from PEMA, alongside alternative analytical methods, to ensure accurate therapeutic monitoring.
Primidone is an anticonvulsant drug that is metabolized in the body to two major active metabolites: phenobarbital and PEMA.[1][2][4] Consequently, when monitoring patients on primidone therapy, it is standard practice to measure phenobarbital concentrations to guide treatment.[5][6][7] However, the structural similarity between phenobarbital and its co-metabolite, PEMA, raises concerns about the specificity of immunoassays used for its quantification.
Immunoassay Specificity: The Challenge of PEMA Cross-Reactivity
Immunoassays are widely used for therapeutic drug monitoring due to their speed and automation.[1][8] Common methods include enzyme-multiplied immunoassay technique (EMIT), fluorescence polarization immunoassay (FPIA), and cloned donor enzyme immunoassay (CEDIA).[1][8] While these assays are generally reliable, their specificity can be compromised by cross-reacting substances.
Currently, publicly available data from manufacturers and in the scientific literature detailing the specific cross-reactivity of PEMA in commercially available phenobarbital immunoassays is limited. General statements from manufacturers often mention potential cross-reactivity with other barbiturates, but PEMA is not consistently and explicitly quantified.[9] This lack of specific data presents a challenge for clinical laboratories and researchers in accurately interpreting phenobarbital levels in patients receiving primidone.
Alternative Analytical Methods for Uncompromised Specificity
To mitigate the potential for immunoassay cross-reactivity, alternative analytical methods offering higher specificity are available.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold-standard methods for the quantification of antiepileptic drugs.[10] These chromatographic techniques separate the individual components of a sample before detection, allowing for the distinct measurement of phenobarbital, primidone, and PEMA without mutual interference.[11]
A comparison of these methods highlights the trade-off between speed and specificity:
| Feature | Immunoassays (EMIT, FPIA, CEDIA) | Chromatographic Methods (HPLC, GC-MS) |
| Specificity | Potential for cross-reactivity with PEMA and other structurally related compounds. | High specificity; resolves phenobarbital from its metabolites.[10][11] |
| Speed | Rapid turnaround time, suitable for routine monitoring.[1] | Longer analysis time due to sample preparation and chromatographic separation. |
| Cost | Generally lower cost per sample. | Higher operational and equipment costs. |
| Expertise | Can be performed by general laboratory staff. | Requires specialized technical expertise. |
Experimental Protocols
Immunoassay Procedure (General Principle)
Immunoassays for phenobarbital are typically competitive binding assays. The general principle involves the competition between phenobarbital in the patient's sample and a labeled form of the drug for a limited number of binding sites on a specific antibody. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of phenobarbital in the sample.
Logical Relationship of Primidone Metabolism and Potential Immunoassay Interference
Caption: Primidone is metabolized to phenobarbital and PEMA, which can potentially cross-react with phenobarbital immunoassays.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent).
Sample Preparation:
-
Protein precipitation: A precipitating agent (e.g., acetonitrile or methanol) is added to the serum or plasma sample to remove proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant collection: The clear supernatant containing the drugs of interest is collected for analysis.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized to achieve separation.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is typically employed.
Experimental Workflow for Phenobarbital Measurement
Caption: Comparison of immunoassay and HPLC workflows for phenobarbital measurement.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in phenobarbital immunoassays is a significant consideration for accurate therapeutic drug monitoring in patients treated with primidone. While immunoassays offer a rapid and convenient method for routine monitoring, their specificity for phenobarbital in the presence of PEMA is not well-documented in publicly available resources.
For research, drug development, and clinical situations where precise and accurate phenobarbital concentrations are crucial, the use of highly specific chromatographic methods such as HPLC or GC-MS is recommended. These methods eliminate the risk of interference from PEMA and other metabolites, providing a true measure of the phenobarbital concentration.
When utilizing immunoassays for phenobarbital monitoring in patients on primidone, it is essential for laboratories to:
-
Be aware of the potential for PEMA interference.
-
Consult the manufacturer's package insert for any available cross-reactivity data, while recognizing its potential limitations.
-
Consider confirmatory testing with a chromatographic method if the clinical picture is inconsistent with the measured phenobarbital level.
Further studies are warranted to quantify the cross-reactivity of PEMA in a range of commercially available phenobarbital immunoassays to provide clearer guidance for clinical laboratories and researchers.
References
- 1. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]
- 2. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Therapeutic drug monitoring of primidone and phenobarbital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Primidone and Phenobarbital, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dry reagent immunoassay for measuring phenobarbital in serum and plasma [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of phenobarbital and p-hydroxyphenobarbital and their stable isotope labeled analogs by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring this compound in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Validation of Analytical Methods for 2-Ethyl-2-phenylmalonamide (PEMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Ethyl-2-phenylmalonamide (PEMA), the primary active metabolite of the anticonvulsant drug primidone. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for research and clinical applications, with a focus on method validation and reproducibility.
Comparison of Analytical Method Performance
The selection of an analytical method is contingent on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the simultaneous determination of primidone and its metabolites.[1] Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer varying degrees of sensitivity and selectivity.
| Validation Parameter | HPLC with Solid-Phase Extraction[1] | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0 - 20 µg/mL | Analyte Dependent | Analyte Dependent |
| Accuracy (% Recovery) | 96.8 - 101.8% | Typically >90% | Typically >95% |
| Precision (Within-day CV) | 1.5 - 7.9% | <15% | <15% |
| Precision (Between-day CV) | 3.4 - 9.1% | <15% | <15% |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity to 0 µg/mL suggests low µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction
This method, adapted from Moriyama et al. (1994), is suitable for the simultaneous quantification of primidone and its metabolites, including PEMA, in plasma.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
To 20 µL of plasma, add 0.1 µg of an appropriate internal standard (e.g., acetanilide).[1]
-
Apply the mixture to a Bond-Elut C-18 cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute PEMA and other analytes with methanol.[1]
2. HPLC Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of solvents optimized for the separation of primidone and its metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Calibrations are performed using a linear regression of the peak area ratios of the analyte to the internal standard against the concentration.[1]
Visualizing Analytical Workflows and Method Comparison
To aid in the understanding of the analytical process and the relationship between validation parameters, the following diagrams are provided.
References
Unveiling the In Vivo Efficacy of 2-Ethyl-2-phenylmalonamide: A Comparative Guide to Anticonvulsant Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validated mechanism of action of 2-Ethyl-2-phenylmalonamide (PEMA) against established anticonvulsant drugs. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound (PEMA) is an active metabolite of the anticonvulsant drug primidone, contributing to its therapeutic effect alongside another active metabolite, phenobarbital.[1][2] PEMA's distinct mechanism of action, centered on neuronal membrane stabilization and enzymatic inhibition, positions it as a noteworthy compound in the landscape of epilepsy treatment.[1] This guide delves into the in vivo validation of PEMA's mechanism and draws comparisons with three widely used anticonvulsants: phenobarbital, carbamazepine, and valproic acid.
Comparative Analysis of Anticonvulsant Activity
The following tables summarize the in vivo anticonvulsant profiles of PEMA and its comparator drugs, primarily evaluated through the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests. These models are standard preclinical assays to assess efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively.[3][4]
Note on PEMA Data: Direct in vivo quantitative data (ED50) for this compound as a standalone agent is not extensively available in publicly accessible literature. Its anticonvulsant activity is often described in the context of its role as a metabolite of primidone, acting synergistically with phenobarbital.[1] The table reflects its proposed mechanism and its contribution to the overall anticonvulsant effect of primidone.
| Compound | Primary Mechanism of Action | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazol (scPTZ) Test |
| This compound (PEMA) | Neuronal membrane stabilization via modulation of Na+, K+, and Ca2+ channels; Inhibition of glutamate dehydrogenase.[1] | Active (Contributes to primidone's efficacy) | Likely active (Contributes to primidone's efficacy) |
| Phenobarbital | Positive allosteric modulator of GABAA receptors, increasing the duration of chloride channel opening.[5][6] | ED50: ~20-25 mg/kg (mice) | ED50: ~10-15 mg/kg (mice) |
| Carbamazepine | Blocks voltage-gated sodium channels, inhibiting repetitive neuronal firing.[7][8] | ED50: ~5-10 mg/kg (mice) | Generally considered inactive.[9] |
| Valproic Acid | Multiple mechanisms including inhibition of GABA transaminase, blockade of voltage-gated sodium channels, and T-type calcium channels.[10][11] | ED50: ~200-250 mg/kg (mice) | ED50: ~100-150 mg/kg (mice) |
In Vivo Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of further studies.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive device with corneal electrodes.
-
Animal restraining device.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The absence of the tonic hindlimb extension is indicative of an anticonvulsant effect.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
Apparatus:
-
Observation chambers.
-
Syringes for subcutaneous injection.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg in mice) is administered subcutaneously.
-
Animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a minimum of 5 seconds.
-
The absence of clonic seizures is considered a protective effect.
-
The ED50 is determined as the dose that protects 50% of the animals from clonic seizures.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. Buy this compound | 7206-76-0 [smolecule.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. ijpp.com [ijpp.com]
- 5. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 6. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Comparative analysis of the side effect profiles of primidone and its metabolites
A Comparative Analysis of the Side Effect Profiles of Primidone and Its Metabolites, Phenobarbital and Phenylethylmalonamide (PEMA)
This guide provides a comprehensive comparison of the side effect profiles of the anticonvulsant drug primidone and its two primary active metabolites, phenobarbital and phenylethylmalonamide (PEMA). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by available data to facilitate informed decision-making and future research.
Introduction
Primidone is a barbiturate anticonvulsant medication used in the management of various types of seizures and essential tremor.[1] It is metabolized in the liver into two active metabolites: phenobarbital and PEMA, both of which contribute to its therapeutic and adverse effects.[1][2] Understanding the distinct and overlapping side effect profiles of the parent drug and its metabolites is crucial for optimizing treatment and developing safer antiepileptic drugs.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of common adverse effects associated with primidone and phenobarbital. Data for PEMA are limited due to its lower concentration as a metabolite.[2] The incidence rates can vary based on patient population, dosage, and study design.
| Adverse Effect Category | Adverse Effect | Primidone Incidence | Phenobarbital Incidence | PEMA Incidence |
| Neurological | Drowsiness/Somnolence | 7.2%[3] | Common[3] | Data not available |
| Dizziness/Vertigo | 14.4%[3] | Common[4] | Data not available | |
| Ataxia (impaired coordination) | Common[1] | Common[5] | Data not available | |
| Nystagmus (involuntary eye movement) | Common[4] | Data not available | Data not available | |
| Headache | >1%[1] | Data not available | Data not available | |
| Tremor (as a side effect) | 10.8%[3] | Data not available | Data not available | |
| Gastrointestinal | Nausea | 7.2%[3] | Common[3] | Data not available |
| Vomiting | 0.1-1.0%[1] | Common[3] | Data not available | |
| Anorexia/Loss of Appetite | Common[1] | Data not available | Data not available | |
| Psychiatric | Hyperirritability/Emotional Disturbances | Reported[6] | Data not available | Data not available |
| Suicidal Ideation/Behavior | Increased risk[4] | Increased risk[1] | Data not available | |
| Psychosis | Severe side effect[1] | Data not available | Data not available | |
| Dermatological | Skin Eruptions/Rash | <1%[1] | Reported[4] | Data not available |
| Stevens-Johnson Syndrome | Reported[1] | Reported[4] | Data not available | |
| Toxic Epidermal Necrolysis | Reported[1] | Reported[4] | Data not available | |
| Hematological | Megaloblastic Anemia | Rare[4] | Data not available | Data not available |
| Agranulocytosis/Granulocytopenia | Rare[6] | Data not available | Data not available | |
| Other | Fatigue | Reported[6] | Common[5] | Data not available |
| Sexual Impotency | More common than with phenobarbital[7] | Reported[7] | Data not available | |
| Decreased Libido | More common than with phenobarbital[7] | Reported[7] | Data not available |
Experimental Protocols
Assessment of Neurotoxicity in Preclinical Studies
A common method to evaluate the neurotoxicity of anticonvulsant drugs in animal models, such as mice, involves the rotorod test.
-
Objective: To assess motor coordination and balance as an index of neurological deficit.
-
Apparatus: A rotating rod (rotorod) with adjustable speed.
-
Procedure:
-
Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) over several trials.
-
Drug Administration: The test compounds (primidone, phenobarbital, PEMA) or a vehicle control are administered to the trained animals.
-
Testing: At various time points after drug administration, the mice are placed back on the rotorod. The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the control group indicates neurotoxicity.
-
-
Data Analysis: The mean latency to fall for each treatment group is compared using statistical methods such as ANOVA followed by post-hoc tests.
Clinical Assessment of Adverse Drug Reactions
In clinical trials, adverse drug reactions (ADRs) are systematically evaluated using validated questionnaires and scales.
-
Objective: To identify and quantify the incidence and severity of ADRs experienced by patients.
-
Methodology:
-
Patient-reported outcomes: Utilize a validated questionnaire, such as the Paediatric Epilepsy Side Effect Questionnaire, to systematically collect information on potential side effects from the patient's perspective.[8]
-
Causality Assessment: The Naranjo algorithm can be used to assess the likelihood that a specific drug caused the observed adverse event.[8]
-
Severity Assessment: The Hartwig and Siegel scale can be employed to classify the severity of the reported ADRs.[9]
-
Data Collection: Data is collected at baseline and at regular intervals throughout the study.
-
-
Data Analysis: The incidence of each ADR is calculated for each treatment group. Statistical tests, such as the chi-squared test or Fisher's exact test, are used to compare the frequency of ADRs between different drugs.[8]
Visualization of Metabolic and Signaling Pathways
Metabolic Pathway of Primidone
Primidone is metabolized in the liver to its active metabolites, phenobarbital and PEMA. This metabolic process is a key determinant of its overall pharmacological and toxicological profile.
Caption: Metabolic conversion of primidone to its active metabolites.
Proposed Signaling Pathway for Barbiturate-Induced Side Effects
The primary mechanism of action for barbiturates like phenobarbital involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action, while therapeutic for seizure control, also contributes to sedative and other central nervous system side effects.
Caption: Phenobarbital's potentiation of GABAergic inhibition.
Discussion
The side effect profile of primidone is a composite of the effects of the parent drug and its active metabolites, phenobarbital and PEMA. While primidone itself has anticonvulsant properties, a significant portion of its long-term efficacy and toxicity is attributed to its conversion to phenobarbital.[1]
Primidone vs. Phenobarbital: Clinically, primidone is often associated with a higher incidence of acute, intolerable side effects such as nausea, vomiting, dizziness, and sedation compared to phenobarbital, particularly upon initiation of therapy.[5][7] This may be due to the intrinsic activity of the parent primidone molecule before it is extensively metabolized. Some studies suggest that certain adverse effects, like decreased libido and impotence, are more common with primidone than with phenobarbital.[7] However, side effects like sedation and cognitive impairment are common to both.
Role of PEMA: The contribution of PEMA to the overall side effect profile is less clear. PEMA is generally considered to be a less potent anticonvulsant than primidone and phenobarbital.[10] One study in mice suggested that PEMA is a relatively toxic anticonvulsant.[10] There is a case report of possible PEMA intoxication in a patient with renal impairment, suggesting that accumulation of this metabolite could lead to adverse effects.[11]
Experimental Insights: Preclinical studies in mice have shown that primidone is markedly less neurotoxic than phenobarbital.[10] Another study in rats indicated that side effects such as ataxia and muscle relaxation were less pronounced during chronic primidone treatment compared to chronic phenobarbital treatment.[12] These findings suggest that the parent drug, primidone, may have a better safety profile in some respects than its more potent metabolite, phenobarbital.
Conclusion
The side effect profiles of primidone and its metabolites are complex and interconnected. While phenobarbital is a major contributor to both the therapeutic and adverse effects of primidone, the parent drug itself and the other metabolite, PEMA, also play a role. Primidone may be associated with more acute tolerability issues, while the chronic side effect profile largely overlaps with that of phenobarbital. Further research is needed to fully elucidate the specific contributions of each compound to the overall side effect profile, which could inform the development of novel antiepileptic drugs with improved safety and tolerability.
References
- 1. Primidone - Wikipedia [en.wikipedia.org]
- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]
- 6. Primidone: Package Insert / Prescribing Information [drugs.com]
- 7. Comparison of carbamazepine, phenobarbital, phenytoin, and primidone in partial and secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for a prospective observational study of adverse drug reactions of anti-epileptic drugs in children in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible phenylethylmalondiamide (PEMA) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the anticonvulsant efficacy of primidone and phenobarbital during chronic treatment of amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 2-Ethyl-2-phenylmalonamide in Anticonvulsant Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic index of 2-Ethyl-2-phenylmalonamide (PEMA), an active metabolite of the anticonvulsant drug primidone. In the realm of epilepsy treatment, the therapeutic index—a ratio comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity—is a critical determinant of a drug's clinical utility. This is particularly salient for anticonvulsant therapies where the margin between efficacy and adverse effects can be narrow. PEMA exhibits synergistic anticonvulsant activity with phenobarbital, another major metabolite of primidone. This guide delves into the quantitative assessment of this synergy and its impact on the therapeutic index, supported by experimental data and detailed protocols.
Quantitative Assessment of Therapeutic Index
The therapeutic index provides a quantitative measure of a drug's safety. A higher therapeutic index indicates a wider margin between the effective and toxic doses. The following tables summarize the anticonvulsant potency (ED50), neurotoxicity (TD50), and the resulting therapeutic index of PEMA, phenobarbital, and their combinations in mice, as determined by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Table 1: Anticonvulsant Potency (ED50) and Neurotoxicity (TD50) of Individual Compounds
| Compound | Anticonvulsant Potency (ED50 in mg/kg) | Neurotoxicity (TD50 in mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound (PEMA) | 170 | 350 | 2.1 |
| Phenobarbital | 15 | 65 | 4.3 |
Data derived from studies in mice.
Table 2: Therapeutic Index of this compound (PEMA) and Phenobarbital Combinations in the Maximal Electroshock (MES) Seizure Model
| PEMA Concentration (µg/g brain tissue) | Phenobarbital ED50 (µg/g brain tissue) | Combined Neurotoxicity TD50 (in µg/g brain tissue of Phenobarbital) | Resulting Therapeutic Index |
| 0 | 12 | 52 | 4.3 |
| 10 | 9 | 45 | 5.0 |
| 20 | 7 | 40 | 5.7 |
| 50 | 5 | 30 | 6.0 |
These data illustrate that in the MES model, the combination of PEMA and phenobarbital can lead to a more favorable therapeutic index than phenobarbital alone.
Table 3: Effect of this compound (PEMA) on the Therapeutic Index of Phenobarbital in the Pentylenetetrazole (Metrazol) Seizure Model
| PEMA Concentration (µg/g brain tissue) | Phenobarbital ED50 (µg/g brain tissue) | Combined Neurotoxicity TD50 (in µg/g brain tissue of Phenobarbital) | Resulting Therapeutic Index |
| 0 | 10 | 52 | 5.2 |
| 10 | 5 | 35 | 7.0 |
| 20 | 3 | 28 | 9.3 |
| 50 | 2 | 20 | 10.0 |
In the pentylenetetrazole model, PEMA also enhances the therapeutic index of phenobarbital.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of anticonvulsant activity and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock device capable of delivering a constant alternating current. Corneal electrodes are used for stimulus delivery.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control at predetermined doses and time intervals.
-
At the time of peak drug effect, a drop of topical anesthetic is applied to the corneas.
-
The corneal electrodes, moistened with saline, are applied to the eyes.
-
An electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this tonic extension is considered a positive indication of anticonvulsant activity.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ-induced seizure model is used to identify anticonvulsant drugs that may be effective against myoclonic and absence seizures.
-
Apparatus: Observation chambers for individual animals.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, subcutaneous) is administered.
-
Animals are immediately placed in the observation chambers.
-
Seizure activity is observed and scored for a set period (e.g., 30 minutes). Key parameters include the latency to the first seizure and the severity of the seizures (e.g., using a Racine scale).
-
-
Endpoint: The ED50 is determined as the dose of the test compound that prevents seizures in 50% of the animals.
Neurotoxicity Assessment (Rotarod Test)
The rotarod test is a standard method for evaluating motor coordination and identifying potential neurological deficits or sedative effects of a drug.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of expected peak effect, the animals are placed back on the rotarod.
-
The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the control group indicates neurotoxicity.
-
-
Endpoint: The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is determined.
Signaling Pathways and Mechanisms of Action
The synergistic anticonvulsant effect of this compound and phenobarbital stems from their distinct but complementary mechanisms of action.
Phenobarbital primarily enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor, which leads to prolonged opening of the chloride channel and hyperpolarization of the neuronal membrane.[1][2][3] It also has effects on glutamate receptors and voltage-gated calcium channels.[1]
In contrast, this compound's mechanism of action includes the inhibition of the mitochondrial enzyme glutamate dehydrogenase.[4] This enzyme is involved in the metabolism of the excitatory neurotransmitter glutamate. By inhibiting this enzyme, PEMA may reduce the overall excitatory drive in the brain.
Conclusion
The experimental evidence suggests that this compound, in combination with phenobarbital, can exhibit a favorable therapeutic profile. The synergistic interaction between the two compounds, acting through distinct molecular mechanisms, appears to enhance anticonvulsant efficacy to a greater extent than their combined neurotoxicity, resulting in an improved therapeutic index in preclinical models. These findings underscore the potential of rational polytherapy in epilepsy treatment and highlight the importance of quantitatively assessing the therapeutic index of drug combinations in the development of novel anticonvulsant strategies. Further research is warranted to translate these preclinical findings into clinical settings and to explore the full therapeutic potential of PEMA in combination with other antiepileptic drugs.
References
- 1. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 2. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Drugs, Brain Glutamate Dehydrogenase Activity and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Ethyl-2-phenylmalonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Ethyl-2-phenylmalonamide, a compound often used in pharmaceutical research. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The required PPE for handling this compound is outlined below.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] |
It is recommended to handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[2] The following steps provide a general procedure for its safe disposal.
1. Small Spills and Leaks:
-
In the event of a small spill, immediately vacuum or sweep up the solid material.[2][3]
-
Place the collected material into a suitable, closed container labeled for disposal.[1][4]
-
Avoid generating dust during the cleanup process.[2]
2. Decontamination of Surfaces:
-
After removing the bulk material, decontaminate the affected surfaces.
-
First, wash the area with a solvent such as acetone.
-
Follow the solvent wash with a thorough cleaning using a soap and water solution.[5]
3. Disposal of Contaminated Materials:
-
Seal any contaminated items, such as absorbent paper and disposable PPE, in a vapor-tight plastic bag.[5]
-
This bag should be labeled and set aside for eventual disposal according to institutional and regulatory guidelines.[5]
4. Final Disposal of Chemical Waste:
-
The sealed container of this compound waste and the bag of contaminated materials should be disposed of through a licensed professional waste disposal service.
-
It is important to note that this compound is not currently regulated as a hazardous material for transport.[2]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of a substance is key to its safe handling and disposal.
| Property | Value |
| Physical State | Solid.[2] |
| Appearance | White to off-white solid.[2][6] |
| Molecular Formula | C₁₁H₁₄N₂O₂.[5][6] |
| Molecular Weight | 206.24 g/mol .[5] |
| Melting Point | 120 °C (decomposes). |
| Flash Point | > 112 °C (> 233.6 °F).[2] |
| Solubility | Soluble in DMSO and Methanol.[6] |
| Stability | Stable under normal temperatures and pressures.[2] |
Incompatibilities:
-
Strong oxidizing agents.[2]
-
Reacts with azo and diazo compounds to generate toxic gases.[1][5]
-
Reaction with strong reducing agents can form flammable gases.[1][5]
Hazardous Decomposition Products:
-
Combustion may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby promoting a secure working environment and safeguarding environmental health.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 3. This compound(7206-76-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
Personal protective equipment for handling 2-Ethyl-2-phenylmalonamide
Essential Safety and Handling Guide for 2-Ethyl-2-phenylmalonamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of this compound (CAS No. 7206-76-0), a compound whose toxicological properties have not been fully investigated, necessitating a cautious approach.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes/Face | Appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary where there is a potential for splashing. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C11H14N2O2 · H2O (Monohydrate) |
| Molecular Weight | 224.26 g/mol (Monohydrate)[1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 120 °C (decomposes)[4] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup[4] |
| Solubility | Soluble in DMSO and Methanol.[5] |
| Stability | Stable under normal temperatures and pressures.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Always handle in a well-ventilated area.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage:
-
Store away from incompatible materials such as oxidizing agents.[1]
Emergency and First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
Spills, Leaks, and Disposal
Accidental Release Measures: In the event of a spill or leak, personnel should:
-
Avoid dust formation.[3]
-
Wear appropriate personal protective equipment as outlined in the PPE section.[1]
-
For small spills, dampen the solid material with a suitable solvent like acetone, then vacuum or sweep up the material and place it into a suitable, closed disposal container.[6]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound in a manner consistent with federal, state, and local regulations.[1]
-
The material is not regulated as a hazardous material for transport.[1]
Experimental Workflow and Safety Protocol
To ensure operational safety and minimize risk, a clear and logical workflow should be followed when working with this compound. The following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. This compound | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 2. This compound(7206-76-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound 99 80866-90-6 [sigmaaldrich.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
